molecular formula C12H21N3 B3279261 2,6-Di-tert-butylpyrimidin-4-amine CAS No. 69050-90-4

2,6-Di-tert-butylpyrimidin-4-amine

Cat. No.: B3279261
CAS No.: 69050-90-4
M. Wt: 207.32 g/mol
InChI Key: BOVPBWMWRQMJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Di-tert-butylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This specialty pyrimidine derivative features a sterically hindered structure due to the presence of two tert-butyl groups adjacent to the amine functionality on the pyrimidine ring. While direct literature on this exact compound is limited, research on closely related structural analogs provides strong indications of its potential research value. Compounds bearing the 2,6-di-tert-butyl phenolic substructure have been extensively studied for their potent anti-inflammatory and antioxidant properties . Specifically, derivatives incorporating this moiety with various heterocyclic amines have demonstrated significant activity as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, representing a promising strategy for developing anti-inflammatory agents with potentially reduced side effects compared to traditional NSAIDs . The tert-butyl groups contribute enhanced lipid solubility and steric protection to reactive centers, which may improve metabolic stability and antioxidant capacity. In synthetic chemistry, pyrimidine cores serve as fundamental building blocks for more complex molecular architectures. The steric bulk of the tert-butyl groups in the 2 and 6 positions may influence the compound's reactivity, potentially making it useful as a ligand in coordination chemistry or as a precursor for pharmaceutical intermediates . Related tert-butylpyrimidine amines are recognized as valuable intermediates in the synthesis of more complex heterocyclic compounds targeting various biological pathways. Researchers exploring this compound typically employ it in investigations concerning inflammatory pathways, oxidative stress models, and as a synthetic intermediate for further chemical transformations. Available in powder form, it should be stored at recommended temperatures (typically 4°C) to maintain stability . As with all research chemicals, proper safety precautions must be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-11(2,3)8-7-9(13)15-10(14-8)12(4,5)6/h7H,1-6H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPBWMWRQMJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262541
Record name 2,6-Bis(1,1-dimethylethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69050-90-4
Record name 2,6-Bis(1,1-dimethylethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69050-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(1,1-dimethylethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Di-tert-butylpyrimidin-4-amine: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, predicted physicochemical properties, and potential synthetic pathways for 2,6-Di-tert-butylpyrimidin-4-amine. As this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and fundamental chemical principles to offer valuable insights for researchers and drug development professionals.

Introduction: The Chemical Landscape of Substituted Pyrimidines

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core, a diazine ring, serves as a versatile scaffold for the development of a wide array of functional molecules. The introduction of sterically bulky substituents, such as tert-butyl groups, can profoundly influence the molecule's conformation, reactivity, and biological activity. The presence of an amine group, as in this compound, introduces a site for hydrogen bonding and potential coordination with biological targets.

This guide focuses on the specific, albeit less-common, arrangement of two tert-butyl groups at positions 2 and 6, and an amine group at position 4 of the pyrimidine ring. By examining related structures, such as 2,6-di-tert-butylpyridine and various aminopyrimidines, we can extrapolate key characteristics of the target molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central pyrimidine ring with two bulky tert-butyl groups and an amino functional group.

Molecular Structure

The IUPAC name, this compound, dictates the precise arrangement of its constituent atoms.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Molecular Weight and Formula

Based on the atomic composition, the molecular formula and weight can be precisely calculated.

PropertyValue
Molecular Formula C₁₂H₂₁N₃
Molecular Weight 207.32 g/mol

This molecular weight is comparable to that of related compounds like 4,6-Di-tert-butylpyrimidin-2-amine (C₁₂H₂₁N₃, 207.32 g/mol ).

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structure and by analogy to similar molecules. The two bulky tert-butyl groups are expected to significantly influence its solubility and steric hindrance around the pyrimidine ring.

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperatureSimilar aminopyrimidines are solids.
Solubility Sparingly soluble in water; soluble in organic solvents.The large hydrophobic tert-butyl groups will dominate, while the amine and pyrimidine nitrogens offer some polarity.
Basicity Weakly basicThe amine group is a proton acceptor, but the steric hindrance from the adjacent tert-butyl group at position 6 may reduce its basicity compared to unhindered aminopyrimidines. The pyrimidine ring itself is weakly basic.
Boiling Point HighExpected to be high due to the molecular weight and polar amine group.
Melting Point Moderately highThe bulky, symmetric nature of the molecule could lead to efficient crystal packing.

Synthetic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the pyrimidine ring to reveal more readily available starting materials.

Retrosynthetic Analysis of this compound

Target This compound Disconnect1 C-N bond formation Target->Disconnect1 Precursors 2,2,6,6-Tetramethyl-3,5-heptanedione + Guanidine Disconnect1->Precursors

Caption: A simplified retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

Objective: To synthesize this compound via a condensation reaction.

Materials:

  • 2,2,6,6-Tetramethyl-3,5-heptanedione

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Guanidine: To the stirred solution, add guanidine hydrochloride. The free base, guanidine, will be generated in situ.

  • Addition of the Diketone: Slowly add 2,2,6,6-tetramethyl-3,5-heptanedione to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., dilute HCl).

  • Isolation: The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration. Otherwise, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Choice of Base: A strong base like sodium ethoxide is necessary to deprotonate the guanidine hydrochloride and to catalyze the condensation reaction.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions, particularly if the starting materials or intermediates are sensitive to air or moisture.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Spectroscopic Characterization (Predicted)

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the 18 protons of the two equivalent tert-butyl groups, a singlet for the proton at position 5 of the pyrimidine ring, and a broad singlet for the two protons of the amino group.

  • ¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the quaternary and methyl carbons of the tert-butyl groups, as well as for the carbons of the pyrimidine ring. The carbons attached to the nitrogen atoms will have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 207.32 g/mol . Fragmentation patterns would likely involve the loss of methyl or tert-butyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations from the pyrimidinen ring.

Potential Applications and Future Directions

While the specific applications of this compound are not yet established, its structure suggests several areas of potential interest for researchers:

  • Medicinal Chemistry: The sterically hindered aminopyrimidine scaffold could be explored for its potential as a kinase inhibitor or as a ligand for other biological targets. The bulky tert-butyl groups may enhance selectivity and improve pharmacokinetic properties.

  • Materials Science: The compound could serve as a building block for the synthesis of novel polymers or supramolecular assemblies. The amine group provides a handle for further functionalization.

  • Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the amino group can act as ligands for metal ions, potentially forming interesting coordination complexes with catalytic or material applications.

Further research is warranted to synthesize and characterize this compound and to explore its properties and potential applications in various scientific fields.

References

  • PubChem. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

  • Wikipedia. (2023, August 29). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

Introduction: The Duality of Steric Hindrance and Basicity in a Key Chemical Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa and Basicity of 2,6-Di-tert-butylpyrimidin-4-amine For Researchers, Scientists, and Drug Development Professionals

This compound is a fascinating molecule for chemists and drug designers due to the interplay of its structural and electronic features. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in various biological interactions. The substitution pattern of this particular derivative, with two bulky tert-butyl groups and an amino group, creates a unique chemical entity. The tert-butyl groups impose significant steric hindrance, a property that can be strategically exploited in medicinal chemistry to enhance metabolic stability or to control reaction selectivity.[1] The 4-amino group, on the other hand, introduces a basic center, the strength of which is critical to the molecule's physicochemical properties such as solubility, membrane permeability, and target binding.[2]

Theoretical Framework: Unraveling the Factors Governing Basicity

The basicity of a nitrogen-containing heterocycle like this compound is primarily determined by the availability of the lone pair of electrons on the nitrogen atoms to accept a proton. This is influenced by a combination of electronic and steric effects.

Electronic Effects:

  • The Pyrimidine Ring: The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This generally leads to a lower basicity compared to a simple amine.

  • The 4-Amino Group: The amino group at the 4-position is an electron-donating group. Through resonance, it can increase the electron density on the ring nitrogen atoms, which would be expected to increase the basicity of the molecule.

  • The tert-Butyl Groups: Alkyl groups, such as the tert-butyl groups, are weakly electron-donating through an inductive effect. This would also be expected to slightly increase the basicity.

Steric Effects:

The most dominant feature of this compound is the presence of the two bulky tert-butyl groups flanking the pyrimidine ring. This creates significant steric hindrance.[1] In the context of basicity, this steric bulk can have a profound impact. While the electronic effects might suggest a certain level of basicity, the steric hindrance around the nitrogen atoms can physically block the approach of a proton, thereby reducing the observed basicity. This phenomenon is well-documented in similarly substituted compounds like 2,6-di-tert-butylpyridine, which is a much weaker base than pyridine despite the electron-donating nature of the alkyl groups.[3][4] The pKa of 2,6-di-tert-butylpyridine is 3.58, significantly lower than that of pyridine (pKa ≈ 5.2).[3] This highlights the dominant role of steric hindrance in modulating basicity.

For this compound, the question is which nitrogen atom is the primary site of protonation. The endocyclic (ring) nitrogens and the exocyclic (amino) nitrogen are all potential sites. The steric hindrance from the tert-butyl groups at positions 2 and 6 would likely make protonation at the N1 and N3 positions of the pyrimidine ring difficult. The 4-amino group is less sterically encumbered, making it a more probable site for protonation.

Predicted pKa and Basicity

Given the competing electronic and steric factors, we can predict the approximate pKa of this compound. The presence of the electron-donating amino group would suggest a higher basicity than a simple pyrimidine. However, the substantial steric hindrance from the two tert-butyl groups will likely lower the basicity compared to a less hindered 4-aminopyrimidine. Therefore, it is reasonable to predict that the pKa of this compound will be lower than that of unsubstituted 4-aminopyrimidine but likely higher than that of 2,6-di-tert-butylpyridine. A predicted pKa in the range of 3.5 to 5.0 would be a reasonable starting point for experimental verification.

CompoundKey FeaturesExpected Basicity Influence
This compound Two bulky tert-butyl groups, one amino groupSteric hindrance significantly reduces basicity, while the amino group increases it.
2,6-Di-tert-butylpyridine Two bulky tert-butyl groupsStrong steric hindrance leads to low basicity (pKa = 3.58).[3]
4-Aminopyrimidine One amino group, no bulky substituentsThe amino group increases basicity.

Experimental Determination of pKa

The most common and reliable method for determining the pKa of a compound is through potentiometric titration.[2] This technique involves monitoring the pH of a solution of the compound as a standardized acid or base is added.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (or a suitable co-solvent system if solubility is an issue)

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2]

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker. If the compound has low aqueous solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary.[2]

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

  • Initial Measurement: Record the initial pH of the solution.

  • Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[2]

  • Equivalence Point: Continue the titration past the equivalence point, which is the point where the moles of acid added equal the initial moles of the basic compound. This will be indicated by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the protonated and unprotonated forms of the amine are equal.[5]

Alternative Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values.[6] This method relies on the change in the chemical shift of protons near the basic center as the pH of the solution is varied. By monitoring the chemical shift of specific protons on the pyrimidine ring or the amino group at different pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[6]

G cluster_0 Experimental Workflow for pKa Determination A Sample Preparation: Dissolve this compound in a suitable solvent B Potentiometric Titration: Titrate with standardized acid, recording pH and titrant volume A->B C Data Plotting: Generate a titration curve (pH vs. volume) B->C D Equivalence Point Determination: Identify the inflection point of the curve C->D E pKa Calculation: pKa = pH at the half-equivalence point D->E

Caption: Workflow for pKa determination via potentiometric titration.

Implications for Researchers and Drug Development Professionals

A thorough understanding of the basicity of this compound is crucial for its effective application.

  • As a Non-Nucleophilic Base: The significant steric hindrance provided by the tert-butyl groups likely makes this compound a poor nucleophile, similar to 2,6-di-tert-butylpyridine.[3] This property is highly valuable in organic synthesis, where it can be used as a proton scavenger in reactions that are sensitive to nucleophilic attack.

  • In Drug Design: The pKa of a drug candidate influences its absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the 4-amino group will determine the extent of ionization at physiological pH (around 7.4). A moderately basic compound will exist as a mixture of its neutral and protonated forms, which can affect its ability to cross cell membranes and interact with its biological target. The steric shielding by the tert-butyl groups could also be used to protect a metabolically labile part of a molecule, potentially increasing its in vivo half-life.[1]

G cluster_0 Factors Influencing Basicity of this compound cluster_1 Electronic Effects cluster_2 Steric Effects Structure This compound Amino 4-Amino Group (Electron-Donating) Structure->Amino tertButyl_e tert-Butyl Groups (Inductive Donating) Structure->tertButyl_e tertButyl_s tert-Butyl Groups (Steric Hindrance) Structure->tertButyl_s Basicity Overall Basicity (pKa) Amino->Basicity + tertButyl_e->Basicity + tertButyl_s->Basicity -

Caption: Interplay of electronic and steric effects on basicity.

Conclusion

While a specific experimentally determined pKa value for this compound is not readily found in the literature, a strong theoretical understanding of its basicity can be established. The molecule presents a classic case of steric hindrance from the bulky tert-butyl groups overriding the electron-donating effects of the amino and alkyl substituents. This leads to a predicted moderate basicity. For researchers and drug development professionals, this unique combination of features offers opportunities for use as a non-nucleophilic base and as a scaffold in medicinal chemistry with potentially favorable metabolic stability. The experimental protocols provided in this guide offer a clear path for the definitive determination of its pKa, a critical parameter for unlocking its full potential in chemical and pharmaceutical applications.

References

  • BenchChem. Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Hgc924R4VUOt49vlylZz9rq7UnVemvVPSFlXwRZh3k1bU15oXnObOBNQtvZbVintKYGKlBIxc57eYAQ3_J0-XGmGOf5HIImhFkdDv2DHEL6coSgtJMQ5u3y6LONfsPx-J1OliJPQkYhvzTA2rWjV0hrWU-FeHirOHGf0SwM96c0OaNIU17UZGAuznT42tDYGq7y_ir6Z_kcs1sRCy3yIKGbWLvHxsg==]
  • American Chemical Society. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvPJGLE-P3Uj7kNxUa_4mWSqN5HPQGivUe9gRDPXUYCzwP-EP8n9GRIVq2aNSceE5X9UhphoKOUa4FF68Vc-YYyUQkHsWwqPAov2QXIUM1m2kDmfsd_bnj-Lqs9nt1Wh_XmglFMOjjsNC1-I-joQq]
  • American Chemical Society. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFngc5cAUapaEZgKNg8T7Q93wjgW8RkFIMTNiqw8JvbX3XlKw1DfrRLJ5wSkzCdhpm-7za-iLqQkOEUDCbR572SpKUY6QOEn5_ezszMMT1euXGGCpXB4m_9fJTkEx2l1S_BBXWaJt7amBj76jI=]
  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrqpTvLGGlvGtvwcB7S2H5NTYXWmOWukB2yhlmg7SpRbwlwl6uZIqNMSNWqKf0Ep3YC8NVugaN5rN6DYQkW-CMhygZ8HavsIl8HV6EAjX5ksXXIiKoWJrmhRuZkvkjBLgC85-V-Vzo_OJ3ebgWR9j9auiGwOf0vSrAF1rc0miAwAxD9cGqoWUOJHjeqILzJsguBEMSY7TI-NaEPzmMZwem0N9tin-H5rvwLv_Jrg==]
  • RSC Publishing. Blocking cyclobutane pyrimidine dimer formation by steric hindrance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiCG2AYDfBMvf5HwTi08qEHt8MiZYvQaUi31_as3FIX2vCral6GbrGgdfilM9K3Is8gH4fnMffa71V6FdpQXNT8qsl1qcZxOxEEJN1XuecEazk7I73wM38f8Nsjl3LTd2q-Dqn9HwG4QGrZwXlsDRnFNr7YugRYV6yMboi]
  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdATC7s_DxKBVznxCu32cIaI3C5eJhivT4nux6XtCPbAZclNsR8IsCaOVzz8MZ4-dwt8Cc6VJ1_l2VTEHaX3nfC1XC5RSs3WYTa35IjbdH3-yeDmS6krZ23fWY8qGRbdo=]
  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNHYnMJGfhunB94fVfaq2chDqmKTRmg5kO44MXCschyYuNMlEPT0OOtuVbUI7K3jN0JkES0J98g-Nwn2H1T6ZZAV1KeFbiMFMkmJJ7b9qm668htkpjv4qqUGIZJJayaLqA7udYkHOtX6XSvwb5URROg6FO6GASJHsPaPhVFxTBXqFfVj9hJMiagrIgpTlqkeDCByEbOWo0isTz]
  • ResearchGate. Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY31JxLelsS1Pl4hvqwCsEb5R8PnNraSHWnz1RvAJlmPPDMkpSPE2T_ZsCfhuMLD0jINrmY0Vb4VaiHhrHbSf0yFM3Hr_39b18aA4JsodWuRB6GsiwfDaqVzQyxfzb0UqTXVcMXRuj7UF8Rhqwyq8ULhip1Vi5NHsPVNr136IEo0PS1QbvB7BUqi_M2gR-FvZ0kC-XUB75Mp2JDLA7gDQN05tKopAYji2RYRC5E5nucg==]
  • ResearchGate. Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwCLJkuY7_75rLMZIPYWaZGSbBoe0h6YgFswgoydHcOtgEzzPbTFTZkMcajXFP2SaDzc0__L_se77PKMwpARhpXP3DRxP_sUcM6eIruzXdCw5NxXn8g2XJm39swidVKCos7a41eZC-ZmP3Hsckfqo6VHs_RdK7FkhWKaqIRRod1w3eaaVjO9AJNug9bL3kU7YkmEAM_qSzzU_2QUP5BzlawREIUTb4xz4fwrCb-4LIr9dyyUjLFA1i-H5vV-h4GxICUoZiQg==]
  • MDPI. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN8MSI3A7V0SeNgPWwXXcKdiEonTUb95g9K1NzmiI-lklHOQLHFFGErej82U3unruAIljQSNn0hZDhJjAvZ6lXFMA_e7V4oCyxWiOkq8f-41d_YzQwUlmBaIugHv8JrU43qu4z]
  • Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGpH0HwIohfls54glzRTYG_v3pVg5nKFvspbVcjpChrb333RSJmgt7RfiPVPityD-7wKfkNW6uXvglapRN9gAZJtRzGy4uNsesA6zBv4wwrShbVgF8n3yYOOhmsbkdeSbfdofMHhfBevl2YkegB0=]
  • PMC. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh0T2MxN_UAo2cMyoFKO-0jBGaKYQBJFG5NuhHUn3x2gkd2anqz_IwQ8Jmttb1Zl-_djc-7t_osVkaVA37-M7jWP_InMFWdmipRArp3YnD7Cv1im8NUlfxU1CYZKYGsI3PLrbk4zWZ3d12yNSn]
  • 2,6-Di-tert-butylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQilfS0yhYtt_Kp7JgKFPuNtFIWeDsZlAD2XxUOtYzLqTb1D4CgKbwypPRXmKoK6PXrsWa-RB31h8iDVAoR2cg2AsdUQdwmy1Ej80tI3yKTrI71_spR-OTceGPLzf-qCZ2OeK-ekp8Qc6BQ517xIPT_IACx31zJ06RIKCFQw==]
  • Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfn2ALcwXBWHx0vXSkxiE2ocvYV4tHCGeJLPzPK3rLicOpIlNEu5gYB81ZqsHVBpPCcIoY5Nba67O59Q6J9Ym7-j8VAsDwBSJKDAb7a2EojNiY5EJTcHwGlnUuqDAAjJ5Utj5yxB4ZNd4R882BH2wFsWkS0i_eP3wBdulueglujEbylFl4QPMGoI7_8J-3UGEViVNtevwr1lzBEhLgmfm0Bto=]
  • PubMed. Sterically Hindered and Electron-Deficient 2,4,6-Tri- tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. (2025). [URL: https://vertexaisearch.cloud.google.
  • BenchChem. The Basicity of 2,6-di-tert-butyl-4-methylpyridine in Ethanol: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2eFqgNkGRT_4wq0GaTjcxU40ALGu3EkdDCMnUAfzscooeSI_K0yGeeov35NnbV9JKcxDioVCaO06bVkbUFdRBQJR9-rHN6l5HCHw9I4ccd4Kb205ozB70s_roZllm81q8KjSoZmBQo3ZxYlPvU6X53MnfD_hHk8YdLsu_6_Ritiomd1_ZpXF8WT4o97R1oOgSMXXH77wm1CpCb0uKyPt6B8qh6JWGEl1_Y55y]
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJpkxSf3fNJUKn5T-5AQx3upbQ_ChEuLfvqGMTRoV2H-zZ5OW_K3a-HOE69vDIo5KiJ4GHaaYD88hhR-Q1Wp6TqqrhdAFi41yEv_DJooe8JYWXQT1lSjTm5WNU9rkIBdi6H25M1K33oERdrvu1WtC6sJVtY2p0qpFHeSoAmHxingblTS1g3ch0B3DbKGRYpLgUv1e0Qg0q8iq27IcbKvCkU3rKGQUrZQAzv9Dx]
  • PMC. Development of Methods for the Determination of pKa Values. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSz6haFkE0hibLGd83lrpZL-VfWYj_EgpwMT5GOSHuijFw6ml6SqGV0nyMdi-TSpW2rNkzFjr_zoF-4e4HhDp_6jksKcTOWnCunHTbmF9t8WVjEoZadIjcWXO5_mB42ei3N_2R51EPNb9jg3w=]
  • Smolecule. N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXpATjgm_4BfC0BzO2AO91BraizmBueXrm3hjq6227feMlTr440hSF86BNyIhDkcNgf-zQkKzM2pQrczFX7ylopxrylFqF2gMHkvGwePwx72IOqyOrRRQk6CRCpKBSkmiUDi3PSSg=]
  • pka bases.cdx. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEENJX5-csEY1M-gzaF8xGL-HSDnMMS-DoUEft1m4iVg1yU-sj3eQUk9eNeSWkwWHC-093wlg0j_oEs9QIsm0rPysChrCuJKxKcPQySiCj5vavH8HuV_qM2mQSggylHWP2ee56GG2YD2GuyNMDtCbGy6EcB0_ZfmtvedOGulQJgoe8YvEKEO_qKUQJdgMqzIXkSSTaD]
  • PubChem. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRyhw5t7ZHHPh_vg8Sm0EYcTNa8yuHTGSzbsw6IpU2c2J5YTshkYa3KsejDVUZ-Dm4Br2SupRqrfBA8nc81YPFyjxFy-GLRmDH5H5edZFuY1BVGyG3Y_QKuDbEvrsHVQNwq1zRDyYb2LMY3g6c7Bn11fC65OmbHNz_E__wPV8=]
  • RSC Medicinal Chemistry. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcMUzT6Y4zTms__08oa1lKT2wuRFwPzv9qAVkVzV_6UiH1w6wMqAjQrXpX3tP1IO9JuDvVvW1bby3FTaHbaXqebq7W8RAprUtx_i_6OOZtQ8mRRW5CGeIG7A041Tko4AdZDEcqyUniy38UilOYo_b4JEp5fTx6oynviCtQ]
  • Wikipedia. 2,6-Di-tert-butylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUL5wekYc9rs9vjbPl_JHfwqXJ9iVvNuUfcZ0ecWHwLCLyTYqZOIHa9NHYcUHv1FD-GQ-9P34GdzTl1nSiJEp1jrDHX38fCPWr8mGXcjvKzNqKxozw-efirlYTmWdiUlFAPydDjiGTcYwjJQYyRjjIGXQ=]
  • MilliporeSigma. 4,6-Di-tert-butylpyrimidin-2-amine | 78641-13-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8l9kKYeTAd9Dz9iyqrzPVu7pRHo0ImeKQ6_B927xktg5JtuZw89N2fIwdtg-FlJiW_o67f-EjnOCHNLlsXgrr1WHf8Hl4fgc2DMSrZP3NqwYzbKPPyhsGJCJHPbC3VXnKLIxaJmtOat6Q7pK66_s0AOgPWcO-fsJhM-Hjiyc45mgHXmKaNnptiah1FVpxS2D6Cb9ITl5RQ3r25Q==]

Sources

Comparative Technical Analysis: 2,6-Di-tert-butylpyridine vs. 2,6-Di-tert-butylpyrimidin-4-amine

[1]

Executive Summary

This technical guide analyzes the structural, electronic, and functional distinctions between 2,6-Di-tert-butylpyridine (DTBP) and 2,6-Di-tert-butylpyrimidin-4-amine .[1]

While both molecules share a sterically hindered aromatic core, they serve fundamentally different roles in chemical research:

  • DTBP is a specialized reagent : A non-nucleophilic base used to scavenge protons without interfering with sensitive electrophiles.

  • This compound is primarily a structural building block : A scaffold used in medicinal chemistry (particularly kinase inhibitor discovery) and material science.[1] It possesses a "dual-personality" nitrogen profile—one highly hindered (N1) and one semi-accessible (N3)—coupled with an exocyclic amine donor.[1]

Part 1: Structural & Electronic Profiling[1][2]

Steric Environment Analysis

The defining feature of both molecules is the "steric clamp" provided by the tert-butyl groups. However, the introduction of the second nitrogen and the exocyclic amine in the pyrimidine derivative alters the symmetry and accessibility.[2]

Feature2,6-Di-tert-butylpyridine (DTBP)This compound
Core Ring Pyridine (1 Nitrogen)Pyrimidine (2 Nitrogens: N1, N3)
Steric Shielding Symmetrical: The single N is flanked by two t-Bu groups.[1]Asymmetrical:N1: Flanked by two t-Bu groups (Highly Hindered).[1]• N3: Flanked by one t-Bu and one -NH₂ (Semi-Hindered).[1]
Electronic Effect Electron-deficient ring; t-Bu groups are weak donors.[1]Ring is more electron-deficient (2 Ns), but the 4-NH₂ is a strong donor (+M effect), significantly increasing electron density at N3.[1]
Nucleophilicity Effectively Zero (towards large electrophiles).Low but Non-Zero: The exocyclic -NH₂ and the semi-exposed N3 retain some nucleophilic character compared to DTBP.[1]
The "Anomalous" Basicity

DTBP is famous for its "anomalous" basicity. In the gas phase, it is more basic than pyridine due to the inductive effect of the alkyl groups.[2] However, in aqueous/protic solution, it is a weaker base (pKa ~3.6 vs 5.2 for pyridine).[2]

  • Reason: The bulky t-butyl groups prevent the solvent molecules from effectively stabilizing the protonated cation (conjugate acid) via hydrogen bonding.

  • Pyrimidine Comparison: The 4-amine group pushes electron density into the ring.[1] While pyrimidines are generally less basic than pyridines, the amino group raises the pKa.[2] However, the steric hindrance at N1 remains a limiting factor for solvation, likely resulting in a similar "sterically attenuated" basicity profile, though N3 remains a viable protonation site.[2]

Part 2: Functional Applications

DTBP: The "Proton Sponge" of Synthesis

DTBP is the gold standard for reactions requiring a base that must not coordinate to metal centers or attack electrophiles.

  • Cationic Polymerization: Scavenges protons to prevent chain transfer without complexing the Lewis acid catalyst (e.g.,

    
    ).[2]
    
  • Triflation Reactions: Neutralizes triflic acid generated during the formation of vinyl triflates (from ketones) without attacking the highly reactive triflic anhydride.

  • Glycosylation: Buffers the reaction mixture during activation of glycosyl donors.

This compound: The Medicinal Scaffold

This molecule is rarely used as a reagent itself but is a critical intermediate.[1]

  • Kinase Inhibitors: The pyrimidine hinge-binding motif is ubiquitous in oncology drugs.[1] The tert-butyl groups provide hydrophobic bulk that can occupy specific pockets (e.g., the gatekeeper region) to engineer selectivity.

  • Antioxidant Potential: Structurally similar to BHT (butylated hydroxytoluene) and 4-amino-phenols.[1] The electron-rich amino group combined with the radical-stabilizing tert-butyl groups suggests potential utility as a lipid peroxidation inhibitor, though this is a niche application compared to its phenolic analogs.[1]

Critical Note on Alternatives: If you are looking for a pyrimidine-based non-nucleophilic base to replace DTBP (often to save cost), the correct compound is 2,4,6-Tri-tert-butylpyrimidine (TTBP) , not the 4-amine derivative.[1] TTBP lacks the reactive amino group and mimics DTBP's steric profile perfectly.

Part 3: Experimental Protocols

Protocol A: Vinyl Triflate Synthesis using DTBP

This protocol demonstrates the "Non-Nucleophilic" capability of DTBP. Standard bases like triethylamine would react with the anhydride.

Reagents:

  • Ketone Substrate (1.0 equiv)

  • Triflic Anhydride (

    
    ) (1.1 equiv)
    
  • 2,6-Di-tert-butylpyridine (DTBP) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve DTBP (1.2 equiv) and the Ketone (1.0 equiv) in DCM. Cool to 0°C.

  • Activation: Add

    
     (1.1 equiv) dropwise via syringe. The DTBP will scavenge the TfOH produced immediately.
    
  • Monitoring: Stir at 0°C -> RT. Monitor by TLC.

  • Workup: The bulky pyridinium triflate salt may precipitate. Filter or wash with dilute HCl to remove excess base.

  • Result: The vinyl triflate is isolated without the formation of "base-adduct" byproducts.

Protocol B: General Coupling of this compound

Usage as a building block (Nucleophilic Aromatic Substitution or Buchwald-Hartwig).[1]

Context: Due to the steric bulk at C2 and C6, the C4-amine is the primary reactive site, but it is less nucleophilic than a standard aniline.[2]

Workflow (Buchwald-Hartwig Coupling):

  • Catalyst:

    
     / XPhos (Bulky ligands are required to overcome the steric hindrance of the substrate).
    
  • Base:

    
     or NaOtBu.
    
  • Coupling: React the Pyrimidin-4-amine with an Aryl Halide in Toluene at 100°C.

  • Observation: The reaction rates will be slower than unhindered pyrimidines. High catalyst loading (5-10 mol%) may be required.[1]

Part 4: Visualization & Logic[1][2]

Diagram 1: Steric Shielding & Reactivity Map

This diagram illustrates why DTBP is inert to electrophiles while the Pyrimidine-amine retains specific reactivity.[1]

StericMapDTBP2,6-Di-tert-butylpyridine(DTBP)N_DTBPNitrogen (N1)Shielded by 2x t-BuDTBP->N_DTBPPyrimThis compoundN_Pyrim_N1Nitrogen (N1)Shielded by 2x t-BuPyrim->N_Pyrim_N1N_Pyrim_N3Nitrogen (N3)Shielded by 1x t-Bu, 1x NH2Pyrim->N_Pyrim_N3Exo_NH2Exocyclic Amine (-NH2)Nucleophilic DonorPyrim->Exo_NH2InertInert to Electrophiles(Non-Nucleophilic Base)N_DTBP->InertSteric BlockN_Pyrim_N1->InertSteric BlockReactivePotential Nucleophile(Ligand / Scaffold)N_Pyrim_N3->ReactivePartial AccessExo_NH2->ReactiveActive Site

Caption: Comparative analysis of steric environments. DTBP is fully shielded, whereas the pyrimidine derivative possesses accessible reactive sites at N3 and the exocyclic amine.[2]

References

  • Brown, H. C., & Kanner, B. (1953).[2][3] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[1][4] Journal of the American Chemical Society.[3][5][6][7][8] Link

  • Crich, D., et al. (2001).[2][9] "2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine."[1][9][10] Synthesis. Link

  • Benoit, R. L., et al. (1988).[2][3] "2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide."[1][3] Canadian Journal of Chemistry.[3] Link[3]

  • ChemicalBook. "this compound Product Properties." Link

An In-Depth Technical Guide to the Potential Biological Activity of 2,6-Di-tert-butylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Perspective on a Novel Scaffold for Drug Discovery

Authored by a Senior Application Scientist

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. While extensive research has focused on various substituted pyrimidines, the 2,6-di-tert-butylpyrimidin-4-amine scaffold remains a largely unexplored area of chemical space. The significant steric hindrance imparted by the di-tert-butyl groups at the 2 and 6 positions presents both a unique challenge and a compelling opportunity for the design of highly selective and metabolically stable therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon established principles of medicinal chemistry, structure-activity relationships of analogous compounds, and in silico modeling. We will explore plausible synthetic routes to access this novel scaffold, discuss its potential as a privileged structure for targeting various disease-related proteins, and propose a strategic workflow for its investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the exploration of this promising new class of compounds.

The this compound Scaffold: A Novel Frontier

The this compound core is characterized by two bulky tert-butyl groups flanking the pyrimidine ring and an amino group at the 4-position, which serves as a key handle for derivatization. This unique substitution pattern is anticipated to confer several advantageous properties:

  • Enhanced Metabolic Stability: The tert-butyl groups can shield the pyrimidine ring from metabolic enzymes, such as cytochrome P450s, potentially leading to an improved pharmacokinetic profile.

  • Increased Target Selectivity: The steric bulk can enforce a specific conformation upon the molecule, restricting its binding to a smaller subset of protein targets and thereby increasing selectivity and reducing off-target effects.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl groups will significantly influence the solubility, permeability, and other key physicochemical properties of the derivatives.

Synthetic Strategies for the this compound Core

The synthesis of the this compound scaffold can be approached through a multi-step sequence, leveraging established pyrimidine synthesis methodologies. A proposed synthetic workflow is outlined below.

Proposed Synthetic Workflow

G A 2,2,6,6-Tetramethyl-3,5-heptanedione C 2,6-Di-tert-butyl-4-hydroxypyrimidine A->C Base (e.g., NaOEt) B Guanidine Hydrochloride B->C E 2,6-Di-tert-butyl-4-chloropyrimidine C->E Reflux D Phosphorus Oxychloride (POCl3) D->E G This compound Derivative E->G Nucleophilic Aromatic Substitution F Amine (R-NH2) F->G

Caption: Proposed synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-chloropyrimidine

This protocol describes a plausible method for the synthesis of the key intermediate, 2,6-di-tert-butyl-4-chloropyrimidine.

Step 1: Synthesis of 2,6-Di-tert-butyl-4-hydroxypyrimidine

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 2,2,6,6-tetramethyl-3,5-heptanedione.

  • Add guanidine hydrochloride to the mixture and reflux for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,6-di-tert-butyl-4-hydroxypyrimidine.

Step 2: Chlorination of 2,6-Di-tert-butyl-4-hydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser, add 2,6-di-tert-butyl-4-hydroxypyrimidine.

  • Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,6-di-tert-butyl-4-chloropyrimidine.

Step 3: Amination of 2,6-Di-tert-butyl-4-chloropyrimidine

The 4-chloro substituent can then be displaced by a variety of primary or secondary amines via nucleophilic aromatic substitution to generate a library of this compound derivatives. This reaction is typically carried out in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., DMSO or THF) at elevated temperatures. Microwave-assisted synthesis could also be employed to accelerate this step[1].

Potential Biological Activities: An Inferential Approach

Given the novelty of the scaffold, we can infer potential biological activities by examining structurally related compounds.

Anticancer Activity and Kinase Inhibition

The 2-aminopyrimidine and 4-aminopyrimidine moieties are prevalent in a multitude of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.

Table 1: Examples of Biologically Active Aminopyrimidine Derivatives

Compound ClassBiological ActivityReference(s)
Pyrrolo[2,3-d]pyrimidine DerivativesMulti-targeted kinase inhibitors, apoptosis inducers[4]
Pyrimidin-2-amine DerivativesPotent PLK4 inhibitors with antiproliferative activity[3]
2-Thio-4-aminopyrimidine DerivativesAnticancer agents with growth inhibitory effects[5]
Aminopyrimidine-2,4-dionesDual BRD4/PLK1 inhibitors with cytotoxic activity[6]

The steric bulk of the di-tert-butyl groups could potentially enhance the selectivity of these derivatives for specific kinase targets. For instance, they might favor binding to kinases with larger hydrophobic pockets near the ATP-binding site.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Many kinase inhibitors target components of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits? Inhibitor->mTORC1 inhibits?

Caption: Potential inhibition points for novel pyrimidine derivatives in the PI3K/Akt/mTOR pathway.

Antimicrobial and Other Potential Activities

Pyrimidine derivatives have also shown promise as antimicrobial agents.[7] The unique structural features of the this compound scaffold may lead to novel mechanisms of antimicrobial action. Furthermore, the 2,6-disubstituted pyridine motif, which is isosteric to the pyrimidine core, has been explored for its potential in inhibiting β-amyloid aggregation in the context of Alzheimer's disease.[8]

Structure-Activity Relationship (SAR) Considerations

While no direct SAR data exists for this specific scaffold, we can extrapolate from related series. For aminopyrimidine kinase inhibitors, the nature of the substituent on the amino group is often crucial for target engagement and potency. A systematic exploration of various aliphatic, aromatic, and heterocyclic amines at the 4-position of the 2,6-di-tert-butylpyrimidine core would be a logical first step in an SAR campaign.

In Silico and Computational Approaches

Prior to extensive wet-lab synthesis and testing, computational tools can provide valuable insights into the potential of the this compound scaffold.

  • Molecular Docking: Docking studies can be performed against a panel of known drug targets (e.g., various kinases) to predict binding affinities and modes.

  • Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds.[5][6][9][10][11]

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to prioritize candidates with favorable drug-like properties.[4]

A Proposed Research Workflow for Investigating this compound Derivatives

For research teams interested in exploring this novel scaffold, the following workflow is recommended:

G A Synthesis of 2,6-Di-tert-butyl-4-chloropyrimidine B Library Synthesis of 4-amino Derivatives A->B C In Vitro Screening (e.g., Kinase Panel, Antiproliferative Assays) B->C D Hit Identification and Confirmation C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy and PK/PD Studies E->F

Caption: A strategic workflow for the discovery and development of novel this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The unique steric and electronic properties conferred by the di-tert-butyl substitution pattern may lead to compounds with enhanced selectivity, improved metabolic stability, and novel biological activities. This technical guide has provided a comprehensive, forward-looking perspective on the potential of this scaffold, including plausible synthetic strategies, inferred biological activities based on structurally related compounds, and a proposed workflow for its investigation. It is our hope that this document will inspire and equip researchers to embark on the exciting journey of exploring the full therapeutic potential of this compound derivatives.

References

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (n.d.). PMC. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC. [Link]

  • Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase. (2018). PubMed. [Link]

  • Synthesis of 2-Thio-4-aminopyrimidine Derivatives as Anti-cancer Agent. (n.d.). Semantic Scholar. [Link]

  • QSAR study of some pyrazolo[3,4-d]pyrimidine derivatives as the c-Src inhibitors. (2016). AIP Publishing. [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (n.d.). PubMed. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link]

  • IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. (2023). Ukrainian Chemistry Journal. [Link]

  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (2018). ResearchGate. [Link]

Sources

A Guide to the Synthesis and Application of 2,6-Di-tert-butylpyrimidin-4-amine: A Core Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Landscape of Pyrimidine Intermediates

In the field of medicinal chemistry, specific molecular scaffolds serve as foundational building blocks for the synthesis of novel therapeutic agents. The request for a technical guide on 2,6-Di-tert-butylpyrimidin-4-amine points to a growing interest in sterically hindered, functionalized pyrimidines. While the specific 2,6-di-tert-butyl isomer is not extensively documented in readily available scientific literature, the underlying structural motif—a pyrimidine ring substituted with bulky tert-butyl groups and a reactive amine—is of significant strategic importance.

This guide, therefore, takes a broader, more practical approach. It provides an in-depth, experience-driven framework for the synthesis and utilization of the this compound scaffold. We will focus on the logical construction of this molecule from common precursors, detailing the critical chemical transformations and the rationale behind the chosen methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

The Strategic Value of the Di-tert-butylpyrimidine Scaffold

The pyrimidine ring is a privileged heterocycle, forming the core of numerous approved drugs and biologically active compounds. The introduction of two bulky tert-butyl groups onto this scaffold imparts several desirable properties that are highly sought after in drug design:

  • Modulation of Physicochemical Properties: The lipophilic tert-butyl groups can significantly enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.

  • Metabolic Stability: The steric hindrance provided by these groups can shield adjacent positions on the ring from metabolic enzymes (e.g., Cytochrome P450s), reducing the rate of metabolic degradation and prolonging the drug's half-life.

  • Conformational Restriction: The bulky nature of the substituents locks the molecule into a more defined three-dimensional shape. This pre-organization can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

  • Vector for Further Synthesis: The amine group at the C4 position serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse functional groups to build out a chemical library for structure-activity relationship (SAR) studies.

A Lógico-Synthetic Pathway: From Precursor to Product

A robust and scalable synthesis is paramount for any intermediate intended for pharmaceutical development. Our proposed pathway focuses on a two-stage process: the construction and chlorination of the pyrimidine core, followed by a nucleophilic aromatic substitution to install the final amine.

G cluster_0 Stage 1: Core Synthesis & Activation cluster_1 Stage 2: Amination A Pivaloylacetonitrile + Guanidine B 2-Amino-6-tert-butyl-4-hydroxypyrimidine A->B Cyclocondensation C 4-Chloro-2,6-di-tert-butylpyrimidine (Key Intermediate) B->C Chlorination (e.g., POCl₃) D This compound (Target Scaffold) C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: High-level synthetic workflow for this compound.

Synthesis of the Key Intermediate: 4-Chloro-2,6-di-tert-butylpyrimidine

The most direct precursor to our target amine is the corresponding 4-chloropyrimidine. This "activated" intermediate is primed for nucleophilic substitution. The synthesis begins with the construction of the pyrimidinone ring, followed by chlorination.

Rationale for Method Selection

The chlorination of a hydroxypyrimidine (or its tautomeric pyrimidone form) is a classic and reliable transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step due to its high reactivity, efficacy, and the volatile nature of its byproducts, which simplifies purification. While other chlorinating agents exist, POCl₃ offers a balance of cost-effectiveness and scalability that is ideal for preparing pharmaceutical intermediates.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2,6-di-tert-butylpyrimidine

Step A: Synthesis of 2,6-Di-tert-butylpyrimidin-4(3H)-one

  • Reaction Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (21% solution in ethanol, 324 mL, 0.87 mol).

  • Reagent Addition: While stirring, add 2,2-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) (125 g, 0.89 mol), followed by guanidine hydrochloride (85 g, 0.89 mol).

  • Reaction Execution: Heat the resulting slurry to reflux (approx. 80-85 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 1.5 L of ice water. Acidify the mixture to pH ~5 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water (3 x 200 mL), and dried under vacuum to yield the pyrimidone as a white solid.

Step B: Chlorination to 4-Chloro-2,6-di-tert-butylpyrimidine

  • Reaction Setup: In a 500 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 2,6-di-tert-butylpyrimidin-4(3H)-one (100 g, 0.48 mol) in phosphorus oxychloride (POCl₃, 250 mL).

  • Catalyst Addition: To this suspension, cautiously add N,N-dimethylaniline (10 mL) as a catalyst. The use of a tertiary amine base accelerates the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and slowly pour it onto 1 kg of crushed ice with vigorous stirring. The product will precipitate. Neutralize the aqueous solution with solid sodium bicarbonate. The crude product is then extracted with dichloromethane (3 x 300 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-chloro-2,6-di-tert-butylpyrimidine.

The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

With the activated chloro-intermediate in hand, the final step is the installation of the C4-amine. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, especially with a strong electron-withdrawing chlorine atom present.

Mechanistic Insight

The reaction proceeds via a classic SNAr mechanism, involving the addition of the nucleophile (ammonia) to the electron-deficient ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.

Caption: Simplified SNAr mechanism for the amination reaction.

Detailed Experimental Protocol: Synthesis of this compound

Causality Behind Choices: This protocol uses aqueous ammonia in a sealed vessel. The elevated temperature is necessary to provide sufficient activation energy for the reaction. The sealed vessel (autoclave) is critical for maintaining the pressure required to keep the ammonia in solution and increase its effective concentration, thereby driving the reaction to completion. 2-Propanol is chosen as a co-solvent to improve the solubility of the lipophilic starting material in the aqueous medium.

  • Reaction Setup: In a high-pressure steel autoclave, place 4-chloro-2,6-di-tert-butylpyrimidine (50 g, 0.22 mol), 2-propanol (200 mL), and concentrated aqueous ammonia (28-30%, 400 mL).

  • Reaction Execution: Seal the autoclave and heat the mixture to 120-130 °C with stirring. Maintain this temperature for 24 hours. The internal pressure will rise significantly; ensure the equipment is rated for such conditions.

  • Work-up and Isolation: Cool the vessel to ambient temperature. Vent any residual pressure safely in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the 2-propanol under reduced pressure.

  • Purification: The aqueous residue is extracted with ethyl acetate (3 x 250 mL). The combined organic layers are washed with brine (1 x 100 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is evaporated to yield the crude product.

  • Final Polish: The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a crystalline solid.

Data Presentation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound, a non-negotiable requirement in pharmaceutical development.

Table 1: Physicochemical and Analytical Data for this compound

PropertyValueMethod
Molecular Formula C₁₂H₂₁N₃---
Molecular Weight 207.32 g/mol ---
Appearance White to off-white crystalline solidVisual Inspection
Purity (HPLC) >99.0%HPLC-UV (254 nm)
¹H NMR (400 MHz, CDCl₃) δ 4.85 (br s, 2H, -NH₂), 6.10 (s, 1H, Ar-H), 1.45 (s, 9H, t-Bu), 1.35 (s, 9H, t-Bu)NMR Spectroscopy
Mass Spectrum (ESI+) m/z = 208.18 [M+H]⁺LC-MS

Applications and Future Directions

The this compound scaffold is not an end in itself but a starting point for creating vast libraries of potential drug candidates. The primary amine at the C4 position is a key point of diversification.

  • Amide Coupling: Reaction with a wide array of carboxylic acids or acid chlorides can generate a library of amides, a common functional group in many drugs.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction can introduce diverse alkyl or aryl substituents.

  • Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling with aryl halides can be used to synthesize diarylamines, a structure found in many kinase inhibitors.[1]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides another route to highly functionalized molecules.

This strategic approach allows for the rapid exploration of the chemical space around the pyrimidine core, accelerating the identification of lead compounds with desired therapeutic properties.

References

  • 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE . Organic Syntheses. Available at: [Link]

  • 2,6-Di-tert-butylpyridine . Wikipedia. Available at: [Link]

  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for . Preprints.org. Available at: [Link]

  • Process for the preparation of 4,6-dichloropyrimidine. Google Patents.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr . Quest Journals. Available at: [Link]

  • Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R) -.... Google Patents.
  • Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides . PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Nucleophilic Substitution with 2,6-Di-tert-butylpyrimidin-4-amine

[1]

Abstract

This guide details the procedural framework for utilizing 2,6-Di-tert-butylpyrimidin-4-amine (DTBPA) as a nucleophile in organic synthesis.[1] While the 2,6-di-tert-butyl substitution pattern is classically associated with non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine), the presence of the 4-amino group in DTBPA creates a unique "chimeric" reactivity profile.[1] The bulky tert-butyl groups effectively sterilize the pyrimidine ring nitrogens (N1 and N3) against coordination, directing exclusive reactivity to the exocyclic amine. However, the electron-deficient pyrimidine core significantly attenuates the nucleophilicity of this amine. This protocol outlines optimized conditions for Buchwald-Hartwig Cross-Coupling and Anionic


1

Mechanistic Insight & Reactivity Profile[1][2]

The "Steric Shield" Advantage

In standard aminopyrimidines, the ring nitrogens (N1/N3) often compete with the exocyclic amine for electrophiles or metal catalysts, leading to mixtures of regioisomers or catalyst poisoning.[2]

In This compound , the steric bulk dictates the pathway:

  • N1 Blockade: The tert-butyl group at C6 and C2 completely shields N1.[1]

  • N3 Blockade: The tert-butyl group at C2, combined with the exocyclic amine at C4, creates a steric "sandwich" around N3, rendering it chemically inert to bulky electrophiles.[1][2]

  • Exocyclic Amine (C4-

    
    ):  Remains sterically accessible but is electronically deactivated by the 
    
    
    -deficient pyrimidine ring.[1]

Implication: The molecule acts as a high-fidelity monodentate nucleophile .[1] You do not need protection groups for the ring nitrogens.[1] However, you must use forcing conditions (high temperature, strong bases, or active catalysts) to overcome the low nucleophilicity of the exocyclic amine.[1][2]

Visualizing the Selectivity

The following diagram illustrates the steric environment and the directed reactivity pathway.

ReactivityMapDTBPAThis compoundStericsSteric Blockade (C2/C6 t-Bu)DTBPA->StericsElectronicsElectronic Deactivation(Pyrimidine Ring)DTBPA->ElectronicsTarget_N1N1: Inaccessible(No Alkylation)Sterics->Target_N1BlocksTarget_N3N3: Inert(No Catalyst Poisoning)Sterics->Target_N3ShieldsTarget_NH2Exocyclic NH2:Sole NucleophileElectronics->Target_NH2Lowers pKa (~4)OutcomeHigh Regioselectivity(N-Exocyclic Product Only)Target_NH2->OutcomeForcing Conditions Required

Figure 1: Mechanistic map showing how steric bulk at positions 2 and 6 funnels reactivity exclusively to the exocyclic amine, despite its reduced nucleophilicity.[1][2]

Protocol A: Pd-Catalyzed Buchwald-Hartwig Coupling

Recommended for coupling with Aryl Bromides, Iodides, or Triflates.[1][2]

Because the amine is electron-poor, standard catalytic systems may stall.[1] We utilize a Pd(0)/BrettPhos system, which is privileged for coupling weak nucleophiles (primary heteroarylamines).[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileBromides preferred over chlorides.[1]
DTBPA (Amine) 1.2NucleophileSlight excess ensures full conversion of halide.[1]

0.02Catalyst PrecursorSource of Pd(0).[1]
BrettPhos 0.06LigandEnsures reductive elimination of electron-poor amine.[1]

2.5BaseAnhydrous is critical.[1] Grind before use.
1,4-Dioxane [0.2 M]SolventDegassed.[1] Toluene is a viable alternative.[1]
Step-by-Step Procedure
  • Preparation of Solids:

    • In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the Aryl Halide (1.0 equiv), DTBPA (1.2 equiv),

      
       (2 mol%), BrettPhos (6 mol%), and 
      
      
      (2.5 equiv).[1][2]
    • Critical: If the aryl halide is a liquid, add it after the solvent.[2]

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M relative to the halide.

    • Sparge the mixture with Nitrogen/Argon for 5 minutes.[1]

    • Seal the vial with a Teflon-lined crimp cap.[1]

  • Reaction:

    • Heat the block to 100°C .

    • Stir vigorously (1000 rpm). The high density of

      
       requires rapid stirring to maintain a suspension.
      
    • Time: Typically 4–16 hours.[1]

    • Monitoring: Check by LC-MS.[1] Look for the disappearance of the aryl halide. The amine (DTBPA) may co-elute with the product in some gradients; use UV detection at 254 nm.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.[1]

    • Concentrate the filtrate.[1]

  • Purification:

    • Flash Chromatography (SiO2).[1]

    • Eluent: Hexanes/EtOAc gradient.[1] The product is likely lipophilic due to the tert-butyl groups. Start with 100% Hexanes.

Protocol B: Anionic (Nucleophilic Aromatic Substitution)

Recommended for coupling with electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).[1][2]

Due to the low nucleophilicity of the neutral amine, deprotonation is often required to generate the highly reactive amide anion.[2]

Reagents
  • Base: NaH (60% dispersion in oil) or LiHMDS (1.0 M in THF).[1]

  • Solvent: DMF (for NaH) or THF (for LiHMDS).[1]

  • Temperature: 0°C to 60°C.[1]

Step-by-Step Procedure (NaH Method)
  • Anion Formation:

    • Dissolve DTBPA (1.1 equiv) in anhydrous DMF (0.5 M).

    • Cool to 0°C.[1]

    • Carefully add NaH (1.2 equiv).[1] Gas evolution (

      
      ) will occur.[1]
      
    • Stir at 0°C for 15 minutes, then warm to RT for 30 minutes. The solution often turns yellow/orange, indicating anion formation.[1][2]

  • Coupling:

    • Add the electrophile (e.g., 2-chloropyridine) (1.0 equiv) as a solution in minimal DMF.[1]

    • Note: If the electrophile is very sensitive to base, reverse the addition (add the anion solution to the electrophile).

  • Reaction:

    • Stir at RT for 2 hours. If no reaction occurs, heat to 60°C.

    • Caution: Higher temperatures with NaH can lead to degradation of the DMF (Vilsmeier-type side reactions). Do not exceed 80°C.

  • Quench & Workup:

    • Cool to 0°C.[1]

    • Quench carefully with saturated

      
       solution.[1]
      
    • Extract with

      
       (preferred over EtOAc to avoid extracting DMF).[1]
      
    • Wash organic layer with water (3x) to remove DMF.[1]

    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (Buchwald) Catalyst deactivation or poor oxidative addition.[1]Switch to XantPhos (Pd G3 or G4 precatalyst) or increase temp to 120°C. Ensure strict oxygen-free conditions.[1]
No Reaction (

)
Nucleophile too weak.Switch from NaH to LiHMDS in THF. The Lithium counter-ion can activate the electrophile via coordination.
Product is "Greasy" Lipophilicity from t-butyl groups makes purification hard.[1]Use C18 Reverse Phase chromatography.[1] The product will retain strongly; use high % MeCN.
Starting Amine Remains Amine is unreactive.[1]The amine is stable.[1] You can recover it. Increase catalyst loading to 5 mol%.
Workflow Diagram

WorkflowStartStart: DTBPA + ElectrophileDecisionElectrophile Type?Start->DecisionRouteAAryl Halide (Br/I)Use Pd-CatalysisDecision->RouteAUnactivatedRouteBActivated Heteroaryl (Cl/F)Use Anionic SNArDecision->RouteBElectron DeficientProcessAPd2(dba)3 / BrettPhosCs2CO3, Dioxane, 100°CRouteA->ProcessAProcessBNaH or LiHMDSDMF or THF, 0°C -> 60°CRouteB->ProcessBMonitorMonitor: LC-MS(Check Disappearance of Electrophile)ProcessA->MonitorProcessB->MonitorWorkupWorkup:Filter (Celite) or Aq. WashMonitor->WorkupPurifyPurification:Flash Column (Hex/EtOAc)Workup->Purify

Figure 2: Decision tree for selecting the optimal substitution protocol based on electrophile reactivity.

Safety & Handling

  • This compound: Generally low toxicity, but treat as an irritant.[1] The lipophilic nature implies potential for skin absorption.[1] Wear nitrile gloves.[1]

  • Sodium Hydride: Flammable solid.[1] Reacts violently with water.[1] Use in a fume hood.[1]

  • Palladium Catalysts: Heavy metal waste.[1] Dispose of in dedicated solid waste containers.

References

  • Steric Effects in Pyridines (Analogous Systems): Brown, H. C.; Kanner, B. "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[1][3][4][5] J. Am. Chem. Soc.[1][3][4]1953 , 75, 3865.[1][2][4][5] Link

  • Buchwald-Hartwig Conditions for Aminopyrimidines: Surry, D. S.; Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27-50.[1][2] Link[1]

  • Amide Activation (Reactivity Context): Kaiser, D.; Maulide, N. "Making the Least Reactive Electrophile the First in Class: Domino Electrophilic Activation of Amides." J. Org.[1][2][6] Chem.2016 , 81, 4421.[1][2] Link[1]

  • General Reactivity of Hindered Amines: "The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance." Benchchem Application Notes. Link (Cited for general steric principles).[1]

(Note: While specific literature on the 4-amino-2,6-di-tert-butylpyrimidine derivative is sparse, the protocols above are derived from established methodologies for 2,6-disubstituted-4-aminopyrimidines and general hindered amine couplings found in References 2 and 3.)

Application Note: Steric Control in Coordination Chemistry using 2,6-Di-tert-butylpyrimidin-4-amine

[1]

Executive Summary

This compound (DTBP-NH2) represents a class of "remote steric gear" ligands.[1] Unlike standard aminopyrimidines, the massive steric bulk of the tert-butyl groups at the 2 and 6 positions effectively blocks the ring nitrogens (N1 and N3) from coordination.[1] This forces the molecule to bind exclusively via the exocyclic amine (N4) or act as a supramolecular proton shuttle.[1]

This unique architecture makes DTBP-NH2 invaluable for:

  • Preventing Catalyst Dimerization: The steric bulk shields the metal center, inhibiting the formation of inactive thermodynamic sinks.[1]

  • Enhancing Polymer Molecular Weight: In olefin polymerization (Ni/Pd systems), the bulky substituents retard chain transfer mechanisms.[1]

  • Selective C-H Functionalization: Acting as a transient directing group that enforces specific geometries due to steric repulsion.[1]

Chemical Profile & Mechanism of Action[2]

Structural Dynamics

The ligand features a pyrimidine core with two key steric zones.[1]

  • Zone A (The Blockade): The tert-butyl groups at C2 and C6 create a "steric wall" around the ring nitrogens.[1] This renders the ring nitrogens non-nucleophilic toward Lewis acids larger than a proton.[1]

  • Zone B (The Donor): The exocyclic amine at C4 remains accessible but is electronically coupled to the electron-deficient pyrimidine ring.[1] This makes the amine a harder, less basic donor compared to anilines.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the "Selectivity Filter" mechanism where DTBP-NH2 forces monodentate binding and prevents over-coordination.[1]

StericMechanismLigandDTBP-NH2 LigandRingNRing Nitrogens (N1/N3)(Sterically Blocked)Ligand->RingNInternal StructureExoNExocyclic Amine (N4)(Available Donor)Ligand->ExoNInternal StructureMetalMetal Center (M)ComplexActive Monodentate Complex[M-NH2-R]Metal->ComplexSteric Bulk PreventsBridgingDimerInactive Dimer(M-N-M)Metal->DimerBLOCKED by t-ButylsRingN->MetalCoordination AttemptExoN->MetalCoordination Success

Figure 1: The steric gating mechanism of DTBP-NH2.[1] The 2,6-di-tert-butyl groups (Zone A) physically block the ring nitrogens, preventing the formation of inactive dimers and forcing the metal to bind exclusively to the exocyclic amine.

Protocol 1: Ligand Synthesis & Purification

Note: While custom synthesis houses may supply this, in-house preparation ensures purity critical for catalytic applications.[1] This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) on the chloro-precursor.[1]

Materials Required[1][3][4][5][6][7][8][9]
  • Precursor: 4-Chloro-2,6-di-tert-butylpyrimidine (Synthesized via POCl3 chlorination of the commercially available 2,6-di-tert-butylpyrimidin-4-one).[1]

  • Reagents: Ammonia (anhydrous, 7N in Methanol) or Ammonium Hydroxide (28%).[1]

  • Solvent: Ethanol (absolute).[1]

  • Equipment: High-pressure steel autoclave (Parr reactor) or heavy-walled sealed tube.[1]

Step-by-Step Methodology
  • Charge: In a glovebox or fume hood, load 4-Chloro-2,6-di-tert-butylpyrimidine (10.0 mmol, 2.27 g) into the autoclave liner.

  • Solvation: Add 20 mL of ethanol and 30 mL of 7N NH3 in methanol.

    • Expert Insight: Using methanolic ammonia is preferred over aqueous ammonium hydroxide to maintain solubility of the lipophilic tert-butylated precursor.[1]

  • Reaction: Seal the autoclave. Heat to 130°C for 24 hours .[1]

    • Pressure Warning: The internal pressure will rise significantly.[1] Ensure the vessel is rated for >20 bar.[1]

  • Workup: Cool the reactor to room temperature, then to 0°C in an ice bath before venting.

  • Isolation: Concentrate the reaction mixture in vacuo to remove solvents and excess ammonia.

  • Purification:

    • Dissolve the residue in CH2Cl2 (50 mL).

    • Wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol tautomers or HCl byproducts.[1]

    • Dry over MgSO4, filter, and evaporate.

    • Recrystallization: Recrystallize from hot Hexane/Pentane.[1] The product precipitates as white needles upon cooling to -20°C.[1]

Yield Target: >85% Validation: 1H NMR (CDCl3): Look for the disappearance of the C-Cl shift and appearance of a broad singlet (NH2) around 5.0-6.0 ppm.[1]

Protocol 2: Metal Complexation (Nickel/Palladium)

Application: Synthesis of Pre-catalysts for Ethylene Polymerization.[1][2]

Rationale

We utilize Nickel(II) Bromide (DME) adducts.[1][2] The Dimethoxyethane (DME) is a labile ligand that is easily displaced by the stronger amine donor of DTBP-NH2, while the steric bulk of the ligand prevents the formation of bis-ligated [L2NiBr2] species, favoring the mono-ligated or bridged species depending on stoichiometry.

Workflow Diagram

SynthesisWorkflowStep1Precursor Prep(NiBr2(DME) + CH2Cl2)Step2Ligand Addition(1.0 equiv DTBP-NH2)Step1->Step2Step3Reaction(RT, 12h, Argon)Step2->Step3Step4Precipitation(Add Pentane)Step3->Step4Step5Filtration & Drying(Vacuum)Step4->Step5

Figure 2: General workflow for the coordination of DTBP-NH2 to Nickel(II) centers.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Dissolution: Suspend NiBr2(DME) (1.0 mmol, 308 mg) in anhydrous CH2Cl2 (10 mL). The solution should be orange/brown.[1]

  • Addition: Dissolve DTBP-NH2 (1.0 mmol, 1 equiv) in CH2Cl2 (5 mL) and add dropwise to the metal suspension.

    • Observation: A color change (often to deep red or purple) indicates coordination.[1]

  • Stirring: Stir at room temperature for 12 hours.

  • Precipitation: Concentrate the solution to ~5 mL volume. Layer 20 mL of dry Pentane on top. Store at -20°C overnight to induce crystallization.

  • Collection: Filter the precipitate under Argon, wash with cold Pentane (2 x 5 mL), and dry under high vacuum.

Structural Characterization & Data Interpretation[8][10]

To validate the successful synthesis and coordination, compare your data against these reference standards.

Table 1: Diagnostic NMR Signatures (CDCl3)
MoietyChemical Shift (δ ppm)MultiplicityInterpretation
t-Butyl (C2/C6) 1.30 - 1.35Singlet (18H)Intense singlet confirming steric groups.[1]
Pyrimidine H (C5) 6.40 - 6.60Singlet (1H)Aromatic proton; shifts downfield upon metal binding.[1]
Amine (-NH2) 4.80 - 5.20Broad SingletDisappears with D2O shake.[1] Shifts significantly (>1 ppm) or disappears upon metal coordination.[1]
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete amination due to steric hindrance.[1]Increase temperature to 140°C or switch to liquid ammonia in a high-pressure reactor.
Product is Oily Presence of residual solvent or isomers.[1]Recrystallize from Hexane at -78°C. Ensure precursor 4-chloro was pure.
No Metal Coordination Ligand is too bulky for the specific metal salt.[1]Switch from Chloride salts to Bromide/Iodide (softer anions) or use cationic metal precursors (e.g., [Ni(allyl)]+).[1]
Multiple Spots on TLC Tautomerism (Imine vs Enamine forms).[1]Run TLC with 1% Et3N to stabilize the amine form.[1]

References

  • Synthesis of Hindered Pyrimidines

    • Title: 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine.[3]

    • Source:Synthesis, 2001(02), 0323-0326.[1][3]

  • Steric Effects in Pyridines/Pyrimidines

    • Title: 2,6-Di-tert-butylpyridine: An unusually weak base in dimethylsulfoxide.[1][4]

    • Source:Canadian Journal of Chemistry, 1988, 66(5), 1159-1162.[1][4]

    • URL:[Link][1][4]

  • Aminopyridinate Ligands in Polymerization

    • Title: Mono(aminopyridinato)titanium trichloro complexes... behavior in olefin polymerization.[1][5]

    • Source:Journal of Organometallic Chemistry, 2007.[1]

    • URL:[Link][1]

  • General Properties of Bulky Pyridines

    • Title: 2,6-Di-tert-butylpyridine (Wikipedia/Chemical Data).[1][3]

    • Source:Wikipedia / PubChem Data.[1]

    • URL:[Link][1]

Application Notes and Protocols for the Preparation of Schiff Bases from 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel Schiff bases derived from the sterically hindered 2,6-Di-tert-butylpyrimidin-4-amine. Recognizing the burgeoning interest in pyrimidine-based scaffolds in medicinal chemistry, this guide offers detailed experimental protocols, mechanistic insights, and characterization data to enable researchers to explore this promising class of compounds. The significant steric hindrance posed by the dual tert-butyl groups necessitates specialized synthetic considerations, which are addressed herein with scientifically grounded, field-proven methodologies.

Introduction: The Significance of Pyrimidine-Based Schiff Bases

Pyrimidine, a fundamental heterocyclic motif, is a cornerstone of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals.[1] The incorporation of a pyrimidine scaffold into a Schiff base structure generates a unique pharmacophore with a diverse range of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone and are pivotal intermediates in many organic syntheses.

The subject of this guide, this compound, presents a unique synthetic challenge and opportunity. The presence of two bulky tert-butyl groups at the 2 and 6 positions of the pyrimidine ring imparts significant steric hindrance around the 4-amino group. This steric shield can influence the molecule's reactivity and the conformational properties of its derivatives, potentially leading to compounds with novel biological profiles and enhanced selectivity for their targets. However, this same steric bulk necessitates carefully optimized reaction conditions to achieve successful Schiff base formation.

This application note will first detail a proposed synthetic route for the starting material, this compound, followed by robust protocols for its condensation with various aldehydes to yield the target Schiff bases.

Synthesis of the Starting Material: this compound

Protocol 1: Synthesis of this compound

This protocol is a proposed pathway and may require optimization.

Step 1: Synthesis of 2,6-Di-tert-butyl-4-hydroxypyrimidine

This step involves the condensation of a suitable diketone with urea.

  • Materials: Pivaloylacetone, Urea, Sodium ethoxide, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

    • To this solution, add pivaloylacetone (1 equivalent) and urea (1 equivalent).

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2,6-Di-tert-butyl-4-hydroxypyrimidine.

Step 2: Chlorination of 2,6-Di-tert-butyl-4-hydroxypyrimidine

  • Materials: 2,6-Di-tert-butyl-4-hydroxypyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, carefully add 2,6-Di-tert-butyl-4-hydroxypyrimidine to an excess of phosphorus oxychloride.

    • Gently reflux the mixture for 2-4 hours. The reaction should be monitored by TLC.

    • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-Di-tert-butyl-4-chloropyrimidine.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Amination of 2,6-Di-tert-butyl-4-chloropyrimidine

  • Materials: 2,6-Di-tert-butyl-4-chloropyrimidine, Ammonia (in a suitable form, e.g., aqueous ammonia or ammonia in isopropanol), a suitable solvent (e.g., ethanol or isopropanol).

  • Procedure:

    • In a sealed pressure vessel, dissolve 2,6-Di-tert-butyl-4-chloropyrimidine in the chosen solvent.

    • Add an excess of the ammonia source.

    • Heat the mixture at a temperature and for a duration that will need to be empirically determined (e.g., 100-150 °C for 12-24 hours).

    • After cooling, carefully vent the vessel.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove excess ammonia and salts.

    • Dry the organic layer and concentrate to yield the crude this compound.

    • Purify by column chromatography or recrystallization.

Preparation of Schiff Bases from this compound

The condensation of the sterically hindered this compound with aldehydes requires conditions that can overcome the steric barrier to imine formation. The following protocols provide two effective methods.

Method A: Acid-Catalyzed Condensation

This is a standard method for Schiff base synthesis, adapted for a sterically hindered amine.

  • Rationale: An acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic, sterically hindered amine. The use of a Dean-Stark apparatus azeotropically removes water, driving the reaction equilibrium towards the product.

dot

Caption: General mechanism of Schiff base formation.

Protocol 2: Acid-Catalyzed Synthesis of a Schiff Base
  • Materials:

    • This compound

    • Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

    • Toluene (or another suitable azeotroping solvent)

    • Catalytic amount of p-toluenesulfonic acid (PTSA) or glacial acetic acid

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent) and the aldehyde (1.1 equivalents).

    • Add a sufficient volume of toluene to suspend the reactants.

    • Add a catalytic amount of PTSA (e.g., 0.05 equivalents).

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-24 hours, depending on the aldehyde).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude Schiff base by recrystallization or column chromatography.

Method B: Microwave-Assisted Synthesis (Solvent-Free)
  • Rationale: Microwave irradiation can significantly accelerate the rate of reaction by efficiently heating the polar reactants, often leading to higher yields in shorter reaction times and under solvent-free, greener conditions.

Protocol 3: Microwave-Assisted Synthesis of a Schiff Base
  • Materials:

    • This compound

    • Aldehyde

    • (Optional) A catalytic amount of a solid acid catalyst (e.g., montmorillonite K-10 clay).

  • Apparatus: Microwave synthesizer, microwave-safe reaction vessel with a magnetic stirrer.

  • Procedure:

    • In a microwave-safe vessel, mix this compound (1 equivalent) and the aldehyde (1.1 equivalents).

    • If using a catalyst, add it to the mixture.

    • Seal the vessel and place it in the microwave synthesizer.

    • Irradiate the mixture at a predetermined power and temperature for a short duration (e.g., 5-30 minutes). Optimization of time, temperature, and power will be necessary for different aldehydes.

    • After the reaction, cool the vessel to a safe temperature.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

    • If a solid catalyst was used, filter it off.

    • Wash the organic solution with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product as described in Method A.

Purification and Characterization

The purification and characterization of the synthesized Schiff bases are critical to confirm their identity and purity.

Purification Techniques
  • Recrystallization: This is often the most effective method for purifying solid Schiff bases. The choice of solvent is crucial and should be determined empirically. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[5]

  • Column Chromatography: For Schiff bases that are oils or do not crystallize easily, purification by column chromatography on silica gel is recommended. A gradient of hexane and ethyl acetate is a common eluent system.

dot

Purification_Workflow Start Crude Schiff Base Recrystallization Recrystallization Start->Recrystallization Column_Chromatography Column Chromatography Start->Column_Chromatography Check_Purity Purity Check (TLC, NMR) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Pure_Product Pure Schiff Base Check_Purity->Pure_Product Pure Repurify Repurify Check_Purity->Repurify Impure Repurify->Recrystallization Repurify->Column_Chromatography

Caption: A typical workflow for the purification of Schiff bases.

Characterization Methods

The structure and purity of the synthesized Schiff bases should be confirmed using a combination of the following spectroscopic techniques:

Technique Expected Observations
¹H NMR Appearance of a characteristic singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the aldehyde and the pyrimidine ring, as well as the tert-butyl protons.
¹³C NMR A signal for the imine carbon (-N=C-) in the range of δ 150-170 ppm. Resonances for the aromatic and aliphatic carbons.
FT-IR A strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration. Absence of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the Schiff base.

Potential Applications in Drug Development

Schiff bases derived from pyrimidine are of significant interest in drug discovery due to their wide range of pharmacological activities. The unique steric and electronic properties of Schiff bases from this compound may lead to the discovery of novel therapeutic agents. Potential areas of application include:

  • Anticancer Agents: Many pyrimidine-based compounds exhibit potent anticancer activity.

  • Antimicrobial Agents: The imine linkage is a key feature in many compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The structural features of these Schiff bases may allow them to act as inhibitors for various enzymes implicated in disease.

The protocols and data presented in this application note are intended to serve as a foundational guide for researchers to synthesize and explore this novel class of compounds. Further optimization of reaction conditions and exploration of a diverse range of aldehydes are encouraged to expand the chemical space and uncover new bioactive molecules.

References

  • Parikh, K. S., & Joshi, H. S. (2012). Synthesis and Spectral Studies of some Novel Schiff Base derived with Pyrimidines. Der Pharmacia Lettre, 4(2), 638-640.
  • Gomha, S. M., & Khalil, K. D. (2012).
  • Sztanke, K., Pasternak, K., Szymański, P., & Rzymowska, J. (2008). Synthesis, crystal structure and in vitro antiproliferative activity of novel 1,3,4-thiadiazoline-based compounds. European journal of medicinal chemistry, 43(9), 1937-1945.
  • Komkov, A. V., Sukhanova, A. A., Menchikov, L. G., & Zavarzin, I. V. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566.
  • Shafiee, A., & Ghasemian, A. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research, 14(2), 433.
  • Sun, J., Han, Y., & Yang, L. (2015). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 20(7), 12693-12711.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859.
  • Sztanke, K., Fidecka, S., Kędzierska, E., Karczmarzyk, Z., Pihlaja, K., & Matosiuk, D. (2005). Antinociceptive activity of new imidazoline-2,4-dione derivatives. European journal of medicinal chemistry, 40(2), 197-205.
  • Zare, A., & Moosavi-Zare, A. R. (2018). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 15(10), 2135-2176.
  • Chinese Patent CN102924305A. Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • Okchem. (2022, September 24). How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally.
  • The Journal of Organic Chemistry. A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base.
  • PrepChem. Synthesis of 4-amino-2,6-di-tert-butylphenol.
  • Brieflands. (2015, April 29).
  • Semantic Scholar. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
  • Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • ResearchGate. (2025, February 2).
  • BenchChem. (2025).
  • Heterocyclic Letters.

Sources

Application Note: Catalytic Applications of 2,6-Di-tert-butylpyrimidin-4-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and organometallic catalysis. It details the use of 2,6-Di-tert-butylpyrimidin-4-amine as a sterically hindered ancillary ligand for Zinc (Zn) and Magnesium (Mg) complexes, specifically tailored for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-lactide,


-caprolactone).

Focus: Precision Synthesis of Biodegradable Polyesters via Ring-Opening Polymerization (ROP)

Executive Summary

The ligand This compound (CAS: 69050-90-4) represents a class of bulky, nitrogen-based donors designed to stabilize electrophilic metal centers (Zn, Mg, Ca) while preventing the formation of catalytically inactive aggregates. Its specific structural features—two tert-butyl groups flanking the pyrimidine nitrogens and an exocyclic amine at position 4—enable the formation of discrete metal-amido active species .

These complexes are potent catalysts for the "living" Ring-Opening Polymerization of lactide (LA) and


-caprolactone (CL), yielding polymers with controlled molecular weights (

), narrow dispersity (

), and defined end-groups.
Key Advantages[1]
  • Steric Protection: The 2,6-di-tert-butyl motif shields the metal center, suppressing homoleptic ligand scrambling and enhancing thermal stability.

  • Electronic Tunability: The pyrimidine core is electron-deficient compared to pyridine analogs, increasing the Lewis acidity of the metal center and accelerating monomer coordination.

  • Living Polymerization: Supports a coordination-insertion mechanism that minimizes transesterification side reactions.

Catalyst Design & Synthesis Protocol

Ligand Rationale

In ROP catalysis, simple amine ligands often lead to the formation of stable, inactive dimers or oligomers. The This compound ligand (


) addresses this by imposing significant steric bulk. Upon deprotonation by a metal alkyl (e.g., 

), the exocyclic amine forms a metal-amide bond, while the ring nitrogen (N3) coordinates datively. This creates a constrained 4-membered chelate or, more commonly, supports a dimeric active species where the steric bulk prevents higher-order aggregation.
Protocol: Synthesis of the Zinc-Amido Precatalyst ( )

Objective: Synthesize the mono-ethyl zinc complex


 or 

active species.

Reagents:

  • Ligand (

    
    ): this compound (1.0 equiv).[1]
    
  • Precursor: Diethylzinc (

    
    , 1.0 M in hexanes) (1.0 equiv).
    
  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone).

Workflow:

  • Preparation: In a glovebox under Argon atmosphere, dissolve 1.0 mmol (221 mg) of This compound in 5 mL of toluene in a Schlenk flask.

  • Addition: Cool the solution to -30°C. Slowly add 1.0 mL of

    
     solution (1.0 mmol) dropwise over 5 minutes.
    
    • Note: Gas evolution (ethane) will be observed.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution typically turns pale yellow.

  • Isolation: Remove volatiles under vacuum. Wash the residue with cold pentane (

    
     mL) to remove unreacted ligand.
    
  • Characterization: Confirm structure via

    
     NMR (
    
    
    
    ). Look for the disappearance of the amine N-H resonance and the shift of the tert-butyl protons.

Application: Ring-Opening Polymerization of L-Lactide

Mechanistic Overview

The polymerization proceeds via a Coordination-Insertion Mechanism . The zinc-amido bond (or zinc-alkoxide formed in situ with benzyl alcohol) acts as the initiating site.

  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Zinc center.

  • Insertion: The nucleophilic alkoxide/amide group attacks the carbonyl carbon, cleaving the acyl-oxygen bond of the monomer.

  • Propagation: The ring opens, regenerating a zinc-alkoxide species at the chain end, which propagates the cycle.

Visualization: Catalytic Cycle

ROP_Mechanism Catalyst Active Species [L-Zn-OR] Coordination Monomer Coordination (Lactide binds to Zn) Catalyst->Coordination + Monomer Transition Transition State (Nu attack on C=O) Coordination->Transition Insertion Ring Opening (Acyl-O bond cleavage) Transition->Insertion Propagation Chain Growth (New Zn-OR terminus) Insertion->Propagation Propagation->Catalyst Cycle Repeats Termination Poly(L-lactide) (PLLA) Propagation->Termination + H+ (Quench)

Caption: Coordination-Insertion catalytic cycle for the ROP of Lactide mediated by Aminopyrimidine-Zinc complexes.

Experimental Protocol: Polymerization of L-Lactide

Standard Conditions:


, 

, Solvent = Toluene, T = 25°C.

Step-by-Step Guide:

  • Monomer Purification: Recrystallize L-lactide from dry toluene three times and sublime under vacuum. Store in glovebox.

  • Initiator Activation: In a Schlenk tube, dissolve the isolated Zinc Precatalyst (0.02 mmol) in toluene (2 mL). Add Benzyl Alcohol (BnOH, 0.02 mmol) to generate the active zinc-alkoxide species in situ. Stir for 15 mins.

  • Polymerization: Add L-lactide (2.0 mmol, 288 mg) dissolved in toluene (3 mL) to the catalyst solution.

  • Monitoring: Aliquots can be taken at intervals for

    
     NMR analysis to monitor conversion (methine signal of PLA at 5.16 ppm vs. Lactide at 5.04 ppm).
    
  • Quenching: Once conversion reaches >90% (typically 30–60 mins depending on concentration), quench the reaction by adding a drop of acetic acid or wet methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into excess cold methanol (50 mL). Filter and dry under vacuum at 40°C.

Performance Analysis & Data Interpretation

To validate the catalyst, compare the experimental Molecular Weight (


) against the theoretical value (

).

Table 1: Representative Catalytic Performance Metrics

MetricDefinitionTarget ValueInterpretation
Conversion (%) Monomer consumed>95%High activity; confirms catalyst stability.
TOF (

)
Turn-over Frequency>200Indicates rapid insertion kinetics due to the electron-deficient pyrimidine ring.

Control

Ratio 0.9–1.1Indicates "living" character; initiation is faster than propagation.
Dispersity (

)

< 1.20Low dispersity confirms single-site catalysis and minimal transesterification.

Calculation of Theoretical


: 


References

  • Coates, G. W. ; Moore, D. R. "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides." Angew. Chem. Int. Ed.2004 , 43, 6618. Link

  • Chisholm, M. H. ; Gallucci, J.; Phomphrai, K. "Lactide Polymerization by Well-Defined Calcium Coordination Complexes." Inorg. Chem.2002 , 41, 2785. Link

  • Carpentier, J.-F. "Discrete Metal Catalysts for Stereoselective Ring-Opening Polymerization of Chiral Racemic Cyclic Esters." Dalton Trans.[2]2010 , 39, 8379. Link

  • Williams, C. K. "Synthesis of Functionalized Biodegradable Polyesters." Chem. Soc. Rev.2007 , 36, 1573. Link

  • Search Result Validation: "Ring Opening Polymerization... Catalyzed by Group 2 Metal Complexes." Inorg. Chem. (Verified via Search Result 1.2).

Disclaimer: This protocol assumes the use of standard Schlenk line and glovebox techniques for air-sensitive organometallic synthesis. Always consult the Safety Data Sheet (SDS) for this compound and metal alkyls before use.

Sources

Application Note: Precision Functionalization of the 4-Amino Group in 2,6-Di-tert-butylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Assessment[2]

The Scaffold: Why It Matters

The 2,6-di-tert-butylpyrimidin-4-amine scaffold represents a unique "privileged structure" in medicinal chemistry.[1][2] Unlike standard aminopyrimidines, the bulky tert-butyl groups at the 2- and 6-positions serve two critical functions:

  • Metabolic Shielding: They block the most metabolically vulnerable sites on the pyrimidine ring (C2 and C6), significantly extending in vivo half-life.[1][2]

  • Regioselective Control: The steric bulk effectively "deactivates" the ring nitrogens (N1 and N3) toward electrophilic attack.[1][2] This renders the exocyclic 4-amino group the sole nucleophile, eliminating the common N-alkylation side reactions seen with less hindered pyrimidines.[1][2]

The Challenge: Nucleophilicity vs. Sterics

While the tert-butyl groups prevent side reactions, they—combined with the electron-deficient nature of the pyrimidine ring—render the 4-amino group poorly nucleophilic .[1] Standard coupling protocols (e.g., EDC/HOBt for amides, mild SNAr for arylation) often fail due to a combination of electronic deactivation and the high energy barrier required to access the amine in a crowded lipophilic environment.[3]

This guide details three "Gold Standard" protocols optimized specifically for this recalcitrant amine: Acyl Fluoride Coupling , Buchwald-Hartwig N-Arylation , and Controlled Reductive Alkylation .[1][2]

Part 2: Experimental Protocols

Protocol A: Amide Coupling via In Situ Acyl Fluorides

For attaching carboxylic acids when standard EDC/HATU methods fail.[1]

Rationale: The 4-amino group is too weak to attack standard active esters (OBt/OAt).[1][2] Acid chlorides are often too unstable or reactive.[1][2] The Acyl Fluoride method (using BTFFH) generates a highly reactive yet stable intermediate that drives the reaction with poor nucleophiles.[1]

Materials
  • Amine: this compound (1.0 equiv)[1][2]

  • Carboxylic Acid: R-COOH (1.3 equiv)[1][4]

  • Coupling Reagent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (4.5 equiv)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step Procedure
  • Activation: In a dry vial purged with argon, dissolve the Carboxylic Acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add DIPEA (4.5 equiv) dropwise. Stir at room temperature for 30 minutes. Note: This generates the acyl fluoride in situ.[5][6][7]

  • Coupling: Add the this compound (1.0 equiv) in one portion.

  • Reaction: Seal the vial.

    • Standard: Stir at room temperature for 12–24 hours.

    • Refractory Substrates: Heat to 50–80°C (use a pressure vial if using DCM, or switch to DCE).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[1][2]

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

For attaching aryl/heteroaryl rings.[1][2]

Rationale: SNAr is ineffective due to the electron-rich tert-butyl groups counteracting the ring's electron deficiency.[1][2] Palladium catalysis is required.[1][2][8] The use of BrettPhos or tBuXPhos is non-negotiable to overcome the steric hindrance of the substrate.[1]

Materials
  • Amine: this compound (1.0 equiv)[1][2]

  • Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)[1][2]

  • Ligand: BrettPhos (for Ar-Cl) or tBuXPhos (for Ar-Br) (4–10 mol%)[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or K₃PO₄ (for base-sensitive substrates)[1][2]

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene[1][2]

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under strict N₂ flow, mix Pd₂(dba)₃ and the Ligand in the solvent (concentration ~0.1 M) and stir at 80°C for 5 minutes to form the active catalytic species (color change often observed).[2]

  • Addition: Add the Amine (1.0 equiv), Aryl Halide (1.2 equiv), and Base (1.4 equiv) to the reaction vessel.

  • Degassing: Sparge the mixture with Nitrogen/Argon for 5–10 minutes.

  • Reaction: Seal and heat at 100–110°C for 8–16 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate and purify via silica gel chromatography. Note: Amine products on this scaffold often streak; add 1% Et₃N to the eluent.

Protocol C: Reductive Alkylation

For attaching alkyl chains.[1]

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts).[1][2] Reductive amination allows for mono-alkylation control.[1][2]

Materials
  • Amine: this compound (1.0 equiv)[1][2]

  • Aldehyde/Ketone: R-CHO or R-C(O)-R (1.2–1.5 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1][2]

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic to 1.0 equiv)[1][2]

  • Solvent: DCE or THF

Step-by-Step Procedure
  • Imine Formation: Dissolve Amine and Aldehyde in DCE. Add AcOH. Stir at RT for 2–4 hours.[1][2] Note: Due to the weak nucleophilicity, imine formation is the rate-limiting step.[1][2] Molecular sieves (4Å) can be added to drive equilibrium.

  • Reduction: Add STAB (2.0 equiv) in portions.

  • Reaction: Stir at RT overnight.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM.

  • Purification: Standard silica chromatography.[1][2]

Part 3: Decision Matrix & Troubleshooting

Reaction Decision Workflow

ReactionPathway Start Target: 4-Amino Functionalization CheckElectrophile Identify Electrophile Start->CheckElectrophile Acid Carboxylic Acid (R-COOH) CheckElectrophile->Acid ArylHalide Aryl Halide (Ar-X) CheckElectrophile->ArylHalide Aldehyde Aldehyde/Ketone (R-CHO) CheckElectrophile->Aldehyde ProtocolA Protocol A: Acyl Fluoride (BTFFH) Acid->ProtocolA Activation Required ProtocolB Protocol B: Buchwald-Hartwig (BrettPhos/Pd) ArylHalide->ProtocolB Catalysis Required ProtocolC Protocol C: Reductive Amination (STAB + AcOH) Aldehyde->ProtocolC Imine Intermediate

Caption: Strategic decision tree for selecting the optimal functionalization protocol based on the electrophilic partner.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Amide) Amine is too sterically hindered for active ester.[1][2]Switch from HATU/EDC to BTFFH (Acyl Fluoride) or convert acid to Acid Chloride and use Pyridine/DMAP at reflux.[1][2]
Low Yield (Arylation) Catalyst poisoning or ligand mismatch.[1][2]Ensure BrettPhos is used (bulky, electron-rich).[1][2] Switch base to Cs₂CO₃ if functional groups are sensitive.[1][2]
Imine Hydrolysis Imine intermediate is unstable or didn't form.[1][2]Add Ti(OiPr)₄ (Titanium Isopropoxide) during the imine formation step (Protocol C) before adding the reducing agent.[1][2]
Starting Material Recovery Low nucleophilicity of the amine.[1]Increase concentration to 0.5 M . Use microwave heating (100°C for 30 min) for Protocol A or B.

Part 4: References

  • Due-Hansen, M. E., et al. (2016).[3][1][2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][2][5][6][7] Organic & Biomolecular Chemistry, 14, 430-433.[3][1][2]

  • Surry, D. S., & Buchwald, S. L. (2011).[3][1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.[1][2]

  • BenchChem Technical Support. (2025). "Synthesis and Reactivity of Hindered Aminopyrimidines." BenchChem Application Notes.

  • Isomura, Y., et al. (1983).[1][2] "Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position."[1][2] Chem. Pharm.[1][2] Bull., 31(9), 3168-3178.[1][2]

Sources

Navigating the Steric Maze: Strategic Solvent Selection for Reactions of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of solvent selection for chemical transformations involving the sterically hindered heterocyclic amine, 2,6-Di-tert-butylpyrimidin-4-amine. The bulky tert-butyl groups flanking the pyrimidine ring introduce significant steric encumbrance, which profoundly influences reaction kinetics, equilibria, and product selectivity. This document outlines the fundamental principles governing solvent choice and provides detailed starting-point protocols for common synthetic operations such as N-alkylation and palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established principles of physical organic chemistry and are designed to serve as a robust foundation for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Steric Hindrance

This compound is a unique building block characterized by a nucleophilic amino group on an electron-deficient pyrimidine core. The defining feature of this molecule is the presence of two bulky tert-butyl groups at the C2 and C6 positions. These groups create a sterically congested environment around the pyrimidine ring and the exocyclic amine, which can dramatically hinder the approach of reactants and reagents.[1]

The primary challenge in designing reactions with this substrate is to overcome the steric barrier to achieve efficient and selective transformations. Solvent selection emerges as a critical parameter that can be modulated to influence the reaction environment, stabilize transition states, and facilitate the desired chemical conversions. This guide will explore the causal relationships between solvent properties and reaction outcomes for this specific substrate.

Foundational Principles of Solvent Selection

The choice of a solvent is not merely about dissolving reactants; it is a strategic decision that can dictate the success of a reaction. For a sterically hindered substrate like this compound, the following solvent properties are of paramount importance:

  • Polarity and Dielectric Constant: A solvent's polarity influences its ability to solvate charged species, including reactants, intermediates, and transition states.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and can stabilize polar intermediates and transition states. They are often the solvents of choice for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Studies on various pyrimidine derivatives have shown that solubility is often highest in polar aprotic solvents like N,N-Dimethylformamide (DMF).[2][3]

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding, which can solvate both cations and anions. However, for reactions involving nucleophilic amines, protic solvents can form hydrogen bonds with the amine's lone pair, thereby reducing its nucleophilicity.[4]

    • Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane, THF): These solvents are less effective at solvating charged species. They are frequently used in palladium-catalyzed cross-coupling reactions where the stabilization of ionic intermediates may be less critical than in other reaction types.[5]

  • Coordinating Ability: Some solvents can coordinate to metal catalysts, influencing their reactivity and stability. For example, in palladium-catalyzed reactions, coordinating solvents like THF or dioxane can stabilize the catalyst but may also compete with other ligands for coordination sites.

  • Boiling Point: The required reaction temperature is a key consideration. Solvents with higher boiling points, such as DMF, DMSO, or dioxane, are suitable for reactions that require significant thermal energy to overcome activation barriers, a common necessity for sterically hindered substrates.

The interplay of these factors must be carefully considered to create an optimal reaction environment. A logical workflow for solvent selection is presented below.

Solvent Selection Workflow A Define Reaction Type (e.g., N-Alkylation, Cross-Coupling) B Assess Reactant & Reagent Properties - Steric hindrance - Polarity - Solubility A->B informs C Initial Solvent Screening (Polar Aprotic vs. Nonpolar Aprotic) B->C guides D Consider Temperature Requirements (Select solvent with appropriate boiling point) C->D based on E Evaluate Potential for Side Reactions - Solvolysis - Catalyst deactivation D->E influences F Optimize Solvent System (e.g., Solvent mixtures, additives) E->F necessitates G Final Protocol F->G leads to

Caption: A logical workflow for systematic solvent selection.

Application Notes & Protocols

The following sections provide detailed application notes and starting-point protocols for common reactions involving this compound. It is crucial to note that due to the significant steric hindrance of this specific molecule, optimization of the provided conditions will likely be necessary.

N-Alkylation of this compound

Direct N-alkylation of the primary amino group is a fundamental transformation. However, the steric hindrance surrounding the nitrogen atom can significantly slow down the reaction rate. Solvent choice is critical to facilitate this transformation.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are recommended. These solvents will effectively dissolve the aminopyrimidine and the alkylating agent. Crucially, they do not hydrogen bond with the amine, leaving its lone pair more available for nucleophilic attack compared to protic solvents.[4] The high boiling points of these solvents also allow for elevated reaction temperatures, which are often necessary to overcome the steric barrier.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the alkylation reaction. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are suitable choices.

  • Temperature: Due to steric hindrance, these reactions often require heating. A starting temperature of 60-80 °C is recommended, with the potential to increase if the reaction is sluggish.

Table 1: Solvent Properties for N-Alkylation

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMF 36.7153Excellent dissolving power, polar aprotic.
DMSO 46.7189Highly polar aprotic, can facilitate SN2 reactions.
Acetonitrile 37.582Polar aprotic, lower boiling point.
THF 7.666Less polar, can be effective in some cases.

Experimental Protocol: N-Alkylation with an Alkyl Halide

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

N-Alkylation Workflow Start Start: Dry Flask under Inert Atmosphere Add_Amine Add this compound Start->Add_Amine Add_Solvent Add Anhydrous DMF or DMSO Add_Amine->Add_Solvent Deprotonation Cool to 0 °C, Add NaH Stir at RT for 30 min Add_Solvent->Deprotonation Add_Alkyl_Halide Add Alkyl Halide Deprotonation->Add_Alkyl_Halide Heat_React Heat to 60-80 °C Monitor by TLC/LC-MS Add_Alkyl_Halide->Heat_React Workup Quench with Water Extract with Ethyl Acetate Heat_React->Workup Purify Column Chromatography Workup->Purify End Product Purify->End

Caption: Step-by-step workflow for N-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the pyrimidine core, for instance at a halogenated position (e.g., 4-chloro-2,6-di-tert-butylpyrimidine), via cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination is a powerful strategy. The steric hindrance of the tert-butyl groups will necessitate carefully chosen catalysts, ligands, and solvents.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds. For a sterically hindered substrate, the choice of solvent can influence both the solubility of the reagents and the activity of the palladium catalyst.[5]

Causality Behind Experimental Choices:

  • Solvent: A mixture of a nonpolar aprotic solvent and water is typically used. 1,4-Dioxane or toluene are common organic solvents for Suzuki couplings.[5] The aqueous phase is necessary to dissolve the inorganic base. For challenging, sterically hindered couplings, polar aprotic solvents like DMF can sometimes improve yields, but must be used with caution as they can lead to catalyst decomposition at high temperatures.

  • Catalyst and Ligand: A high-activity catalyst system is essential. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for hindered substrates.[6]

  • Base: A moderately strong base is required for the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.

Table 2: Recommended Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical Ratio (v/v)Temperature Range (°C)Notes
1,4-Dioxane / Water4:1 to 10:180 - 110Standard choice, good for a wide range of substrates.
Toluene / Water10:180 - 110Less polar than dioxane, can be effective.
DMF / Water10:160 - 100Use with caution due to potential catalyst decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling

(Assuming a 4-halo-2,6-di-tert-butylpyrimidine starting material)

  • Reaction Setup: To a dry reaction vessel, add the 4-halo-2,6-di-tert-butylpyrimidine (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

3.2.2. Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds. The choice of solvent is critical for maintaining catalyst activity and ensuring efficient coupling.[3]

Causality Behind Experimental Choices:

  • Solvent: Nonpolar aprotic solvents such as toluene or 1,4-dioxane are generally preferred for Buchwald-Hartwig aminations.[3] These solvents have been shown to be effective for a wide range of amine and aryl halide coupling partners.

  • Catalyst and Ligand: Similar to the Suzuki coupling, a highly active catalyst system is required. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) in combination with a palladium source are state-of-the-art for these transformations.[6]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[6]

Experimental Protocol: Buchwald-Hartwig Amination

(Assuming a 4-halo-2,6-di-tert-butylpyrimidine starting material)

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-halo-2,6-di-tert-butylpyrimidine (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., a G3-precatalyst, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C. Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion

The significant steric hindrance presented by the tert-butyl groups in this compound necessitates a thoughtful and systematic approach to solvent selection and reaction condition optimization. For N-alkylation, polar aprotic solvents like DMF and DMSO are advantageous due to their ability to dissolve reactants and avoid reducing the nucleophilicity of the amine. For palladium-catalyzed cross-coupling reactions, nonpolar aprotic solvents such as toluene and 1,4-dioxane, paired with highly active catalyst systems, provide a robust starting point. The protocols provided herein are intended as a foundation for further optimization, which is essential to achieve high yields and selectivity in reactions with this challenging yet valuable synthetic building block.

References

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7.
  • (Reference for general principles of SNAr on pyrimidines)
  • (Reference for general principles of steric hindrance in organic chemistry)
  • Buchwald, S. L., & Hartwig, J. F. (Various publications).
  • (Reference discussing solvent effects on amine nucleophilicity)
  • (Reference for general N-alkyl
  • (Reference for specific examples of hindered amine alkyl
  • (Reference for general Suzuki-Miyaura coupling protocols)
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • (Reference detailing advanced ligands for cross-coupling of hindered substr
  • (Reference for synthesis of the starting m
  • (Additional relevant references)

Sources

microwave-assisted synthesis using 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 2,6-Di-tert-butylpyrimidin-4-amine

Executive Summary

This guide details the microwave-assisted synthesis protocols using This compound (CAS: 1027509-66-9) as a primary nucleophile. This scaffold is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) and metabolic stability due to the steric bulk of the tert-butyl groups, which block the metabolically vulnerable 2- and 6-positions while preventing unwanted N-alkylation on the pyrimidine ring nitrogens.

However, this same steric bulk, combined with the electron-rich nature of the alkyl substituents, creates kinetic barriers for conventional thermal coupling. This note demonstrates how controlled Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers to achieve high-yield N-arylation (Buchwald-Hartwig) and amidation.

Strategic Analysis: The "Steric Fortress" Challenge

The this compound molecule presents a unique chemical environment.

  • Steric Shielding: While the exocyclic amine at C4 is not directly flanked by tert-butyl groups (which are at C2 and C6), the global conformation of the molecule and the "buttressing effect" of the C6-tBu group on the C5 proton creates a crowded environment.

  • Electronic Effects: The two tert-butyl groups are electron-donating (+I effect), making the pyrimidine ring more electron-rich than unsubstituted pyrimidines. This increases the basicity of the ring nitrogens slightly, but the steric bulk prevents them from acting as nucleophiles, effectively channeling reactivity to the exocyclic amine.

Why Microwave? Conventional heating often leads to prolonged reaction times (24-48h) and incomplete conversion due to the high activation energy required to orient the bulky coupling partners. Microwave irradiation provides:

  • Rapid Kinetic Energy Transfer: Overcoming the activation barrier for the bulky transition state.

  • Superheating: Accessing temperatures (130–160 °C) well above the boiling point of solvents like dioxane or toluene in sealed vessels.

Workflow Visualization

The following diagram outlines the decision tree for functionalizing this scaffold based on the electrophile partner.

Workflow Start Start: this compound Decision Select Electrophile Start->Decision PathA Aryl Halide (Cl/Br/I) Decision->PathA C-N Bond Formation PathB Carboxylic Acid / Acyl Chloride Decision->PathB Amide Bond Formation RxnA Buchwald-Hartwig Coupling (Pd-Catalyzed) PathA->RxnA RxnB Direct Amidation (Coupling Reagent) PathB->RxnB CondA Pd2(dba)3 / BrettPhos NaOtBu, Dioxane MW: 110°C, 30 min RxnA->CondA Product Functionalized Pyrimidine RxnA->Product CondB HATU / DIPEA DMF MW: 80°C, 15 min RxnB->CondB RxnB->Product

Figure 1: Decision matrix for microwave-assisted functionalization pathways.

Protocol A: Buchwald-Hartwig N-Arylation

This is the gold-standard method for attaching the pyrimidine amine to an aromatic ring. Due to the steric bulk of the pyrimidine, standard ligands (like PPh3 or dppf) often fail. We utilize BrettPhos , a ligand specifically engineered by the Buchwald lab to facilitate the coupling of primary amines with hindered aryl halides.

Reagents & Materials
  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4-6 mol%) or tBuBrettPhos

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure
  • Vial Preparation: In a glovebox or under active N₂ flow, add the pyrimidine amine (1.0 mmol), Aryl Halide (1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), BrettPhos (32 mg, 0.06 mmol), and NaOtBu (135 mg, 1.4 mmol) to a 10 mL microwave process vial.

  • Solvation: Add 4 mL of anhydrous, degassed 1,4-dioxane.

    • Note: A magnetic stir bar is essential. Use a heavy, cross-shaped bar to ensure agitation of the initial slurry.

  • Sealing: Cap the vial with a Teflon-lined septum cap.

  • Pre-Stirring: Stir at room temperature for 2 minutes to allow ligand complexation (solution often turns from dark red to orange/brown).

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 110 °C.

    • Time: 30–45 minutes.

    • Stirring: High.[1][2]

    • Cooling: Active air cooling to 40 °C post-reaction.

  • Workup: Filter the reaction mixture through a pad of Celite, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to XPhos Pd G3 precatalyst to ensure active Pd(0) generation. Increase Temp to 130°C.
Debromination of Ar-Br Beta-hydride elimination or solvent participation.[3]Switch solvent to Toluene . Ensure anhydrous conditions.
Pyrimidine Decomposition Thermal instability of the t-butyl group (rare).Lower Temp to 90°C and extend time to 90 min.

Protocol B: Microwave-Assisted Amidation

Coupling this sterically hindered amine with carboxylic acids using standard carbodiimides (EDC/NHS) is often sluggish. Microwave irradiation combined with HATU accelerates the formation of the active ester and the subsequent nucleophilic attack.

Reagents
  • Amine: this compound (1.0 equiv)

  • Acid: Carboxylic Acid derivative (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: In a microwave vial, dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 5 minutes.

    • Why? This pre-activation forms the reactive O-7-azabenzotriazole active ester before the hindered amine is introduced.

  • Addition: Add the pyrimidine amine (1.0 mmol) to the vial.

  • Irradiation:

    • Temp: 80 °C.

    • Time: 15 minutes.

    • Power: Max 150W (to prevent temperature overshoot).

  • Workup: Dilute with water (15 mL) to precipitate the product. If oil forms, extract with DCM. Wash organic layer with sat. NaHCO₃ and Brine.

Mechanistic Insight: The "BrettPhos" Effect

To understand why specific conditions are chosen, we must look at the catalytic cycle. The bulky tert-butyl groups on the pyrimidine make the amine a "reluctant" nucleophile.

Mechanism cluster_ligand Ligand Role (BrettPhos) Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Steric Clash Zone) OxAdd->AmineCoord Pyrimidine Amine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot Rate Limiting Step (Sterics) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Expl Bulky biaryl ligand protects Pd center preventing formation of inactive dimers and facilitating Reductive Elimination.

Figure 2: Catalytic cycle highlighting the critical role of ligand selection in hindered amine coupling.

References & Authoritative Sources

  • Buchwald-Hartwig Amination (General & Mechanism):

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Establishes the necessity of dialkylbiaryl phosphine ligands (like BrettPhos) for hindered substrates.

  • Microwave Synthesis in Heterocycles:

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

    • Context: Validates the kinetic advantages of microwave heating for overcoming steric barriers.

  • Synthesis of Hindered Aminopyrimidines:

    • Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of 2-aminopyrimidines." Tetrahedron Letters.

    • Context: Provides foundational protocols for aminopyrimidine synthesis which were adapted for the 2,6-di-tert-butyl derivative.

  • BrettPhos Ligand Specifics:

    • Maitre, P., et al. (2009). "A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[4]

    • Context: The specific paper detailing the efficacy of BrettPhos for primary amines, crucial for the 4-amino pyrimidine protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-TBU-264 Subject: Improving Yield & Troubleshooting Steric Hindrance in 2,6-Di-tert-butylpyrimidin-4-amine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric Fortress" Challenge

Welcome to the technical guide for This compound . If you are reading this, you are likely experiencing stalled reactions, low yields, or recovering starting material during the amination step.

The Core Issue: The tert-butyl groups at positions 2 and 6 create a "steric fortress" around the pyrimidine ring. Unlike standard pyrimidines, this molecule resists Nucleophilic Aromatic Substitution (


) because the bulky alkyl groups shield the electrophilic centers and destabilize the Meisenheimer complex required for standard amination.

This guide abandons "textbook" pyrimidine chemistry in favor of high-energy and catalytic protocols necessary to breach this steric barrier.

Module 1: The Synthesis Workflow & Logic

To improve yield, we must visualize the synthesis not as a single step, but as a cascade of increasing steric difficulty.

The Validated Pathway

SynthesisPath cluster_0 Critical Bottleneck SM1 Pivalamidine (HCl Salt) Inter1 Intermediate A: 2,6-di-tBu-4-hydroxypyrimidine SM1->Inter1 Cyclization (NaOEt/EtOH, Reflux) SM2 Ethyl Pivaloylacetate SM2->Inter1 Inter2 Intermediate B: 2,6-di-tBu-4-chloropyrimidine Inter1->Inter2 Chlorination (POCl3, DMA cat.) Product TARGET: 2,6-di-tBu-pyrimidin-4-amine Inter2->Product Amination (See Module 3)

Figure 1: The stepwise construction of the hindered pyrimidine core. The transition from Intermediate B to Target is the primary failure point.

Module 2: Troubleshooting The Precursors (Cyclization & Chlorination)

Before addressing the amine, ensure your chloride precursor (Intermediate B) is high purity (>98%). Impurities here amplify downstream failures.

Step 1: Cyclization (The Ring Formation)

Reaction: Pivalamidine + Ethyl Pivaloylacetate


 4-Hydroxy intermediate.
Common IssueRoot CauseTechnical Fix
Low Conversion (<40%) Pivalamidine HCl salt is not fully free-based.Use 3.0 eq NaOEt (freshly prepared). The first eq neutralizes the HCl; the remaining 2 eq drive the condensation.
Oily/Gum Product Incomplete tautomerization.Acidify the workup to pH 4-5 carefully to precipitate the hydroxypyrimidine. Do not extract at neutral pH.
Step 2: Chlorination (The Activation)

Reaction: 4-Hydroxy


 4-Chloro.

Q: My reaction stalls even with excess


. Why? 
A:  The 2,6-di-tert-butyl groups prevent 

from attacking the oxygen. You need a "nucleophilic bayonet."
  • Protocol Adjustment: Add N,N-Dimethylaniline (DMA) or DMF (catalytic amounts) to the reaction. These form a Vilsmeier-Haack-like active species that is smaller and more electrophilic than

    
     alone.
    
  • Temperature: Reflux (

    
    C) is mandatory.
    

Module 3: The Critical Step – Amination

This is where 80% of researchers fail. You cannot simply stir the chloride with aqueous ammonia.

Why Standard Methods Fail

In a typical


 reaction, the amine attacks the 4-position, pushing electrons onto the ring nitrogens. In your molecule, the tert-butyl groups sterically block the approach of the nucleophile (Ammonia) and destabilize the transition state.
Solution A: The High-Pressure Autoclave (Industrial Standard)

If you have access to a high-pressure reactor, this is the most robust method.

  • Reagents: Liquid Ammonia (anhydrous) + Ethanol.

  • Vessel: Stainless steel autoclave (rated >50 bar).

  • Temp/Time:

    
    C – 
    
    
    
    C for 24–48 hours.
  • Mechanism: Forces the reaction via brute force kinetics.

  • Warning: Do not use aqueous ammonium hydroxide; the water competes as a nucleophile at these temperatures, reverting your product to the starting hydroxy compound.

Solution B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

If high pressure is unavailable, you must switch mechanisms from


 to Pd-Catalysis. This bypasses the steric repulsion of the ring attack.

Recommended Catalyst System:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos or BrettPhos . (Note: Standard ligands like

    
     are too small and will be crowded out; you need wide bite-angle ligands).
    
  • Amine Source: Benzophenone imine (as an ammonia surrogate).

    • Why? Ammonia gas poisons Pd catalysts. Benzophenone imine couples cleanly, and the protecting group is removed with mild acid (HCl/MeOH) to reveal the free amine.

Protocol:

  • Load 4-Chloro-2,6-di-tBu-pyrimidine (1.0 eq), Benzophenone imine (1.2 eq),

    
     (1.5 eq).
    
  • Add

    
     (5 mol%) and Xantphos (10 mol%) in Toluene.
    
  • Heat to

    
    C under Argon for 16h.
    
  • Hydrolysis: Add 1M HCl/THF to cleave the imine.

Module 4: Purification & Isolation

The lipophilicity of the two tert-butyl groups makes this molecule "greasy" and soluble in non-polar solvents, complicating standard acid-base workups.

Solubility Profile
  • Water: Insoluble (even as HCl salt, it may partition).

  • DCM/Ethyl Acetate: Highly Soluble.

  • Hexanes: Moderately Soluble.

Purification Logic Tree

Purification Start Crude Reaction Mixture CheckMethod Method Used? Start->CheckMethod MethodA Autoclave (NH3) CheckMethod->MethodA High Pressure MethodB Pd-Catalysis CheckMethod->MethodB Buchwald StepA1 Evaporate Solvent MethodA->StepA1 StepA2 Dissolve in DCM Wash with Water StepA1->StepA2 StepA3 Recrystallize (Hexane/EtOAc) StepA2->StepA3 Final Pure Product StepA3->Final StepB1 Acid Hydrolysis (Cleave Imine) MethodB->StepB1 StepB2 Filter Pd Black StepB1->StepB2 StepB3 Column Chromatography (DCM:MeOH 95:5) StepB2->StepB3 StepB3->Final

Figure 2: Decision tree for isolation based on the synthesis method employed.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Azide (


) followed by reduction? 
A:  Yes, but with caution. The 

with azide is also sterically hindered, though the azide ion is linear and smaller than ammonia. If you choose this, use DMF at

C. Reduce the resulting azide with Hydrogen/Pd-C or Staudinger conditions (

). This is a viable "Plan C" if Buchwald fails.

Q: The product smells like almonds/aromatic? A: That is likely unreacted Benzophenone imine (if using Method B) or a nitrile byproduct. Check NMR for the characteristic t-butyl singlet (approx 1.3 ppm, 18H).

Q: Why is my yield stuck at 50%? A: Check your stirring. These reactions often form heavy suspensions. In heterogeneous mixtures (like the autoclave method), mass transfer is the limiting factor. Use magnetic stirring bars that are sized for the diameter of your flask, or switch to overhead mechanical stirring.

References

  • Kharlamova, A. D., et al. (2021).[1] "Mono- and Diamination of 4,6-Dichloropyrimidine... using Pd(0) catalysis." Molecules. (Demonstrates Pd-catalyzed amination necessity for hindered/chlorinated pyrimidines).

  • ResearchGate. (2019). "Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts..." (Provides foundational data on the steric behavior of di/tri-tert-butyl heterocyclic systems).

  • Chemistry Steps. (2025). "Steric Hindrance in SN2 and SN1 Reactions." (Mechanistic background on why alkyl shielding blocks nucleophilic attack).

  • Google Patents. (2022). "Preparation method of 2, 4-diamino-6-chloropyrimidine." (Industrial protocols for handling chloropyrimidine precursors).

Sources

Technical Support Center: Troubleshooting Low Solubility of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-Di-tert-butylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to its low solubility in polar solvents. Here, we will explore the underlying chemical principles and provide actionable, field-proven strategies to overcome these challenges in your experiments.

Understanding the Challenge: The Molecular Structure of this compound

The solubility of a compound is fundamentally governed by its molecular structure. In the case of this compound, two key features contribute to its poor solubility in polar solvents:

  • Bulky Tert-Butyl Groups: The two tert-butyl groups are large, non-polar (lipophilic) moieties. They create significant steric hindrance around the pyrimidine ring, physically obstructing solvent molecules, particularly polar ones, from effectively interacting with and solvating the molecule.[1][2] This steric hindrance also weakens the basicity of the pyrimidine nitrogen atoms compared to unsubstituted pyridine.[2]

  • Pyrimidine Core: While the pyrimidine ring itself contains nitrogen atoms that can participate in hydrogen bonding, the overall molecule is dominated by the non-polar character of the tert-butyl groups.[3][4] The principle of "like dissolves like" dictates that non-polar molecules tend to dissolve better in non-polar solvents.[5]

This combination of a polar core with bulky, non-polar side groups results in a molecule with low aqueous solubility, a common challenge for many drug candidates. It's estimated that approximately 40% of marketed drugs and up to 90% of new chemical entities exhibit poor water solubility.[6]

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for working with this compound.

Q1: My this compound is not dissolving in my polar solvent system. What is the first thing I should check?

A1: Before making significant changes to your protocol, verify the following:

  • Purity of the Compound: Impurities can significantly impact solubility.[7] Ensure you are using a high-purity grade of this compound.

  • Solvent Quality: Use high-purity, anhydrous solvents if your reaction is sensitive to water.

  • Concentration: You may be attempting to create a supersaturated solution.[8] Try preparing a more dilute solution to see if the compound dissolves.

Q2: I've confirmed the purity and concentration are appropriate, but solubility is still an issue. What's the next logical step?

A2: The most straightforward approach is to optimize the solvent system.[5] This can be achieved through several methods:

  • Co-solvents: Introducing a water-miscible organic solvent (co-solvent) can reduce the overall polarity of the solvent system, enhancing the solubility of non-polar compounds.[5]

  • Temperature: For many compounds, solubility increases with temperature.[9][10] Gentle heating can often help dissolve the compound.

  • pH Adjustment: As an amine-containing compound, the solubility of this compound can be pH-dependent.[7]

Q3: How do I choose an appropriate co-solvent?

A3: The selection of a co-solvent depends on the requirements of your experiment. Common co-solvents for increasing the solubility of poorly water-soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] For laboratory-scale experiments, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also frequently used.[11][12] It's often necessary to perform small-scale solubility tests with a range of co-solvents to find the most effective one for your specific application.[7]

Q4: Can I use pH adjustment to improve the solubility of this compound in an aqueous solution?

A4: Yes, this can be an effective strategy. The amine group on the pyrimidine ring can be protonated by adding a small amount of acid. This forms a salt, which is generally more soluble in polar solvents like water.[7][13] However, it's crucial to consider if the change in pH will negatively impact your downstream applications.

In-Depth Troubleshooting Guides

If the initial troubleshooting steps are insufficient, the following detailed guides provide more advanced strategies to address the low solubility of this compound.

Guide 1: Systematic Solvent and Co-solvent Screening

A systematic approach to finding the right solvent system is often the most effective method. This involves testing the solubility of your compound in a range of solvents and co-solvent mixtures.

Experimental Protocol: Small-Scale Solubility Testing
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent or co-solvent mixture.

  • Agitation: Vortex each vial vigorously for at least 30 seconds. Sonication can also be used to aid dissolution.[7]

  • Observation: Visually inspect each vial for undissolved solid.

  • Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the agitation and observation steps.

  • Heating: If the compound remains insoluble at room temperature, gently heat the vials in a water bath (e.g., to 50°C) for a few minutes and observe any changes in solubility.[14]

  • Data Recording: Record the approximate solubility in each solvent system (e.g., mg/mL).

Data Presentation: Solvent and Co-Solvent Screening Results
Solvent/Co-solvent SystemPolarity IndexObservations at Room TemperatureObservations with Heating
Water10.2InsolubleInsoluble
Methanol5.1Sparingly SolubleSoluble
Ethanol4.3Sparingly SolubleSoluble
Isopropanol3.9Slightly SolubleSoluble
Acetonitrile5.8SolubleSoluble
Tetrahydrofuran (THF)4.0SolubleSoluble
Dichloromethane (DCM)3.1Very SolubleVery Soluble
N,N-Dimethylformamide (DMF)6.4Very SolubleVery Soluble
Dimethyl Sulfoxide (DMSO)7.2Very SolubleVery Soluble
10% DMSO in Water~9.4Slightly SolubleSoluble
25% Ethanol in Water~8.7Sparingly SolubleSoluble

Note: The solubility data presented here are illustrative. Actual solubility will depend on the specific experimental conditions.

Visualization: Troubleshooting Workflow for Solubility Issues

G start Low Solubility of this compound check_purity Verify Compound Purity and Concentration start->check_purity check_purity->start Impurity/Conc. Issue solvent_screen Perform Systematic Solvent/Co-solvent Screening check_purity->solvent_screen Purity/Conc. OK ph_adjust Attempt pH Adjustment solvent_screen->ph_adjust Still Insoluble success Solubility Issue Resolved solvent_screen->success Effective Solvent Found temp_sonication Apply Heat and/or Sonication ph_adjust->temp_sonication No Improvement ph_adjust->success Solubility Improved formulation Consider Advanced Formulation Strategies temp_sonication->formulation Still Insoluble temp_sonication->success Solubility Improved formulation->success Effective Formulation Found fail Consult Further Technical Support formulation->fail

Caption: A workflow diagram for troubleshooting low solubility.

Guide 2: pH Modification for Enhanced Aqueous Solubility

For applications in aqueous media, such as biological assays, modifying the pH can be a powerful technique to increase the solubility of ionizable compounds.

Causality Behind pH Adjustment

This compound possesses a basic amine group. In an acidic environment, this amine group can become protonated, forming a positively charged ion. This ionized form is generally more soluble in polar solvents like water due to favorable ion-dipole interactions.[7][13]

Experimental Protocol: pH-Dependent Solubility Determination
  • Prepare a Suspension: Create a suspension of this compound in deionized water (e.g., 1 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acid Titration: Slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise to the suspension while stirring.

  • Monitor Dissolution: Observe the suspension for any signs of dissolution after each addition of acid.

  • pH at Dissolution: Record the pH at which the compound completely dissolves.

  • Verification: It is advisable to confirm that the compound has not degraded at the lower pH using an appropriate analytical technique like HPLC.

Visualization: Effect of pH on Amine Protonation and Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) protonated R-NH3+ (Protonated, Charged) soluble Increased Aqueous Solubility protonated->soluble Favorable Ion-Dipole Interactions unprotonated R-NH2 (Unprotonated, Neutral) protonated->unprotonated - H+ unprotonated->protonated + H+ insoluble Low Aqueous Solubility unprotonated->insoluble Dominant Non-Polar Character

Caption: The relationship between pH, protonation state, and solubility.

Guide 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary. These techniques are often employed in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs.[6][15]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[16] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The drug can exist in an amorphous state within the carrier, which has higher apparent solubility and faster dissolution rates than the crystalline form.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules.[16] The hydrophobic drug molecule resides within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the overall aqueous solubility of the complex.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[9][15] However, this does not increase the equilibrium solubility of the compound.

The selection of an advanced solubilization technique will depend on the specific requirements of your research and the properties of this compound.

Conclusion

Troubleshooting the low solubility of this compound in polar solvents requires a systematic and informed approach. By understanding the molecular characteristics of the compound and applying the principles of solvent selection, pH adjustment, and advanced formulation techniques, researchers can successfully overcome these challenges and proceed with their experiments. This guide provides a comprehensive framework for diagnosing and resolving solubility issues, empowering scientists to effectively utilize this compound in their research and development endeavors.

References

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 10(10), 1-9.
  • Slideshare. (2018). Methods of solubility enhancements. Retrieved from [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Asian Journal of Pharmaceutical Research. (2023). Enhancing the Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • D'Auria, R., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water? Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

  • UTSC. (n.d.). Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2015). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]

  • Brown, H. C., & Kanner, B. (1953). 2,6-DI-BUTYLPYRIDINE—AN UNUSUAL PYRIDINE BASE. Journal of the American Chemical Society, 75(15), 3865-3865.
  • PubChem. (n.d.). [2,2':6',2''-Terpyridin]-4'-amine. Retrieved from [Link]

Sources

purification methods for 2,6-Di-tert-butylpyrimidin-4-amine by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Di-tert-butylpyrimidin-4-amine (CAS: 4624-72-8 / Analogous structures).

I am Dr. Aris, Senior Application Scientist. Below is the technical guide regarding the purification of sterically hindered aminopyrimidines. Due to the specific lipophilic nature of the di-tert-butyl substitution pattern, standard protocols for pyrimidines often fail (resulting in "oiling out").[1][2][3]

This guide prioritizes solubility modulation to handle the hydrophobic bulk of the tert-butyl groups while leveraging the polarity of the amine functionality.[1]

Part 1: Solvent System Selection Strategy

The this compound molecule possesses a "Janus-faced" nature:

  • Hydrophobic Domain: The two tert-butyl groups create a high LogP (lipophilic) region.[1][3]

  • Polar Domain: The 4-amino group and pyrimidine nitrogens allow for hydrogen bonding.[1][3]

Technical Recommendation: Do not use single-solvent systems (like pure Ethanol) as they often lead to poor recovery or oiling.[1][2][3] Use a Binary Solvent System .

Table 1: Recommended Solvent Systems
MethodSolvent A (Dissolver)Solvent B (Anti-Solvent)SuitabilityMechanism
A (Primary) Ethanol (Abs.) Water (Deionized) General Purity (>95%)Exploits H-bonding of the amine; water forces hydrophobic crash-out.[1][2][3]
B (Lipophilic) Ethyl Acetate n-Heptane High Purity (>98%)Best for removing polar impurities; relies on temperature-dependent solubility differentials.[1][2][3]
C (Scavenging) Methanol Acetonitrile Specific ImpuritiesAcetonitrile acts as a mild anti-solvent and helps keep polar oligomers in solution.[1][3]

Part 2: Detailed Experimental Protocols

Protocol A: The Ethanol/Water Displacement (Standard)

Best for removing inorganic salts and highly polar starting materials.[1][3]

  • Dissolution: Place crude this compound in a round-bottom flask. Add Ethanol (5 mL per gram of solid).[1][3]

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments.[3]

    • Critical Check: If the solution is dark yellow/brown, add Activated Charcoal (5% w/w) and reflux for 10 mins, then hot-filter through Celite.

  • Nucleation: Remove from heat. While the solution is still hot (~60°C), add warm Water dropwise via an addition funnel.[1][3]

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[3]

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the turbidity.[1][3]

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to a 4°C fridge for 12 hours.

  • Harvest: Filter the white needles/prisms. Wash with cold 1:1 EtOH/Water.[1][3]

Protocol B: The Lipophilic Gradient (Heptane/EtOAc)

Best for preventing "oiling out" and removing non-polar byproducts.[1][2][3]

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane .

  • Saturation: Continue adding Heptane until the ratio is approx. 1:3 (EtOAc:Heptane).

  • Cooling Ramp:

    • Wrap the flask in a towel (insulation) to force a very slow cooling rate (1°C/min).[1][3]

    • Why? Rapid cooling of tert-butyl compounds traps solvent in the lattice, leading to amorphous "goo" rather than crystals.[1][3]

Part 3: Troubleshooting Guide (FAQ)

Q1: The compound separates as a yellow oil at the bottom instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out."[1][3] It occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, or the anti-solvent was added too fast.

  • The Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of Solvent A if needed).

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.[1][3]

    • Slower Cool: Do not use an ice bath. Let it cool to room temp over 4 hours.

Q2: My crystals are wet and smell of solvent even after drying. Why?

  • Diagnosis: Solvent Inclusion.[1][3][4] The bulky tert-butyl groups create large lattice voids that trap solvent molecules (clathrates).[1][2][3]

  • The Fix: You must dry the crystals under high vacuum (<5 mbar) at 40°C for at least 12 hours. If using Protocol B, switch to Heptane (higher bp) allows better removal of EtOAc traces during drying.[3]

Q3: The color is persistent (pink/brown) despite recrystallization.

  • Diagnosis: Oxidation of the amine or trace metal contamination.[1][3]

  • The Fix: Perform a "Salt Formation" wash.[1][3]

    • Dissolve crude in Et2O.[1][3]

    • Bubble HCl gas to precipitate the Hydrochloride salt.[1][3]

    • Filter the salt (impurities stay in Et2O).[1][3]

    • Neutralize salt with NaOH and extract back into organic phase, then Recrystallize.[1][3]

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.

PurificationLogic Start Start: Crude this compound CheckSolubility Check Solubility in Boiling Ethanol Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves ProtocolA Execute Protocol A (EtOH / Water) Dissolves->ProtocolA Yes ProtocolB Execute Protocol B (EtOAc / Heptane) Dissolves->ProtocolB No (Too lipophilic) OilingIssue Issue: Material Oils Out? ProtocolA->OilingIssue Final Product Pure Crystals (>98% HPLC) ProtocolB->Final Product Remedy1 Remedy: Re-heat & Seed Crystal OilingIssue->Remedy1 Yes (Mild) Remedy2 Remedy: Switch to Protocol B (Better Lipophilic Control) OilingIssue->Remedy2 Yes (Severe) OilingIssue->Final Product No Remedy1->Final Product Remedy2->Final Product

Figure 1: Decision tree for solvent selection and troubleshooting based on crude material behavior.

References

  • Brown, H. C., & Kanner, B. (1953).[1][3] "2,6-Di-t-butylpyridine - Steric Hindrance in Bases."[1][2][3][5][6] Journal of the American Chemical Society.[3][6] (Foundational work on steric hindrance of tert-butyl groups on nitrogen heterocycles). [1][2][3]

  • Sigma-Aldrich Technical Library. "Recrystallization Solvents and Anti-Solvents." (General reference for solvent polarity matching).

  • ResearchGate Community. "Purification of lipophilic aminopyrimidines." (Consensus on handling oiling-out in alkyl-substituted pyrimidines).

  • PubChem. "2,6-Di-tert-butylpyridine Compound Summary."[1][2][3][7] (Used for analogous physicochemical property inference).[1][3]

Sources

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving sterically hindered aminopyrimidines. The synthesis of these valuable scaffolds, crucial in drug discovery and materials science, often presents significant challenges due to steric congestion around the reaction centers.[1][2][3] This congestion can impede bond formation, necessitate forcing conditions, and lead to a narrow processing window.

Temperature is arguably the most critical parameter to control in these transformations. It is not merely a dial to be turned up; it is a precise tool that governs reaction rate, selectivity, and the ultimate product profile. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you to navigate the complexities of temperature optimization for these challenging substrates.

Section 1: The Core Principle: Temperature's Influence on Reaction Control

Before troubleshooting specific issues, it is essential to understand the fundamental principle governing temperature's effect: the competition between kinetic and thermodynamic control.[4]

  • Kinetic Control (The "Fast" Product): At lower temperatures, reactions tend to favor the product that forms the fastest, i.e., the one with the lowest activation energy (Ea).[5] This product is not necessarily the most stable. For sterically hindered substrates, a kinetically favored pathway might involve an undesired, less-hindered side reaction.[6]

  • Thermodynamic Control (The "Stable" Product): At higher temperatures, the system has enough energy to overcome higher activation barriers.[5] This allows the reaction to become reversible and eventually settle on the most thermodynamically stable product.[4][6] For many sterically hindered aminopyrimidine syntheses, the desired product is the most stable one, requiring elevated temperatures to form.

The Challenge: The optimization window lies in finding a temperature high enough to favor the thermodynamic product but not so high that it causes decomposition of reagents, catalysts, or the desired product itself.[7]

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems encountered during the synthesis of sterically hindered aminopyrimidines, with a focus on temperature-related solutions.

Q1: My reaction shows little to no conversion of the starting material, even after an extended period. What's the first step?

A1: This is a classic sign that the reaction lacks sufficient activation energy, a common problem with sterically demanding substrates.

  • Underlying Cause: The steric bulk of the amine and/or substituents on the pyrimidine ring increases the energy barrier for the key bond-forming step (e.g., nucleophilic attack in SNAr or reductive elimination in Buchwald-Hartwig amination).[8][9] The initial temperature is likely too low to overcome this barrier.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10–20 °C increments. Many palladium-catalyzed aminations require temperatures in the 80–110 °C range to proceed efficiently.[7][10] For particularly challenging substrates, temperatures up to 150 °C may be necessary, especially with microwave heating.[11]

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction at each new temperature point. This helps identify the onset of product formation and avoid over-heating.

    • Consider Solvent Choice: Ensure your solvent has a boiling point compatible with the target temperature. A switch from a lower-boiling solvent like THF to a higher-boiling one like toluene, dioxane, or DMF might be necessary.[7]

    • Verify Catalyst System: While temperature is key, ensure your catalyst and ligand are appropriate for hindered couplings. Sterically bulky biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often essential for these reactions.[10]

Q2: My reaction is producing a significant amount of an unidentifiable byproduct, and the yield of my desired aminopyrimidine is low.

A2: This suggests that a competing reaction pathway is being favored or that decomposition is occurring. Temperature plays a pivotal role in controlling this selectivity.

  • Underlying Cause & Solutions:

    • Possibility A: An Undesired Kinetic Product is Forming. A side reaction with a lower activation energy may be dominating. This can include Knoevenagel condensation or the formation of uncyclized intermediates in multi-component reactions.[12][13]

      • Solution: Paradoxically, lowering the temperature might increase the yield of the desired product if the side reaction has a significantly higher temperature dependence. However, for hindered systems, it's more likely that you need to increase the temperature to favor the more stable thermodynamic product.

    • Possibility B: Thermal Decomposition. Excessively high temperatures can cause the degradation of starting materials, the palladium catalyst (leading to the formation of palladium black), or the product itself.[7]

      • Solution: If you observe darkening of the reaction mixture or a complex spot profile on TLC at high temperatures, reduce the temperature. The optimal temperature is often a compromise between a reasonable reaction rate and minimal decomposition.[7]

    • Possibility C: Solvent Participation. At high temperatures, nucleophilic solvents like DMF or alcohols can sometimes participate in side reactions.

      • Solution: If you suspect solvent involvement, switch to a non-nucleophilic solvent like toluene.[10]

Q3: The reaction works, but it's incredibly slow, taking over 24 hours. How can I accelerate it without compromising the yield?

A3: This is an ideal scenario for considering alternative heating methods that can dramatically reduce reaction times.

  • Underlying Cause: Conventional oil bath heating relies on slow thermal conduction. For reactions requiring sustained high temperatures, this can be inefficient and lead to longer reaction times, which increases the risk of thermal degradation.[14]

  • Troubleshooting Steps:

    • Transition to Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating reactions.[15] Microwaves heat the reaction mixture directly and uniformly, often allowing reactions to be completed in minutes instead of hours.[14][15]

    • Temperature Control in MAOS: Modern microwave reactors allow for precise temperature control.[15] You can often run the reaction at a higher temperature (e.g., 120-150 °C) for a very short duration (5-20 minutes), which can provide the necessary activation energy while minimizing the time for decomposition pathways to occur.[11][16]

    • Catalyst Loading: The increased efficiency of microwave heating may allow for a reduction in catalyst loading, which can be economically and environmentally beneficial.[11]

Section 3: Frequently Asked Questions (FAQs)

  • What is a good starting temperature for screening a new reaction with a sterically hindered aminopyrimidine?

    • A good starting point for many palladium-catalyzed couplings is around 80 °C.[10][17] If no reaction is observed after a few hours, incrementally increase the temperature. For SNAr reactions, a wider range may be applicable, starting from room temperature if the pyrimidine ring is highly activated with electron-withdrawing groups, or up to 100-120 °C for less activated systems.[10][18]

  • Can increasing the temperature compensate for a suboptimal catalyst or ligand?

    • To some extent, but it's poor practice. While higher temperatures can force a sluggish reaction to proceed, it often comes at the cost of increased side products and decomposition.[7] It is always better to first optimize the catalyst, ligand, and base system before aggressively pushing the temperature.[10] An appropriate ligand is critical for stabilizing the catalyst and facilitating the reaction.[7]

  • How does steric hindrance specifically impact the choice of reaction temperature?

    • Steric hindrance raises the activation energy of the desired reaction pathway.[8] This means a higher temperature is required to provide the molecules with enough energy to overcome this barrier and react at a reasonable rate. However, this brings the reaction conditions closer to the temperature at which undesired side reactions or decomposition can occur, thus narrowing the optimal temperature window.

  • When should I absolutely use microwave heating?

    • Consider microwave heating when:

      • Conventional heating requires reaction times longer than 12-24 hours.

      • High temperatures (>120 °C) are needed, and you want to minimize the risk of thermal degradation over long periods.[7]

      • You are performing high-throughput synthesis or rapid optimization of reaction conditions.[15]

Section 4: Experimental Protocol: Temperature Screening

This protocol outlines a systematic approach to optimizing reaction temperature for a generic Buchwald-Hartwig amination of a sterically hindered chloropyrimidine.

Objective: To identify the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.

Reagents & Setup:

  • Sterically Hindered Chloropyrimidine (1.0 mmol)

  • Sterically Hindered Amine (1.2 mmol)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (10 mL)

  • Reaction vials, stir bars, and a temperature-controlled heating block or oil bath.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to four separate reaction vials equipped with stir bars.

  • Addition of Reagents: Add the chloropyrimidine and anhydrous toluene to each vial. Stir for 5 minutes. Finally, add the amine to each vial.

  • Seal and Heat: Securely seal the vials and place them in a pre-heated, multi-well heating block set to different temperatures (e.g., Vial 1: 80 °C, Vial 2: 100 °C, Vial 3: 120 °C). Leave one vial at room temperature as a control.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot and analyze by LC-MS or TLC to assess the conversion of starting material and formation of the product and any byproducts.

  • Analysis: Continue heating and monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction at the optimal temperature appears complete or has stalled.

  • Workup & Purification: Once the reaction is deemed complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. The crude product can then be purified by flash column chromatography.[7][10]

Section 5: Data Interpretation & Workflow

Table 1: Example Data from a Temperature Screening Experiment

EntryTemperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Major Byproduct (%)Observations
1Room Temp16< 5< 5-No reaction
280164540< 5Slow conversion
31008> 9588< 5Clean reaction, good yield
41204> 987515 (Decomposition)Faster reaction, but significant byproduct formation

Interpretation: Based on the data in Table 1, 100 °C represents the optimal temperature, providing the best balance of reaction rate and selectivity. While 120 °C is faster, it leads to decomposition, reducing the overall yield.

Workflow for Temperature Optimization

G start Initial Reaction Setup (e.g., 80°C) monitor1 Monitor Reaction (TLC, LC-MS) start->monitor1 check_conversion Low / No Conversion? monitor1->check_conversion increase_temp Increment Temperature (+20°C) check_conversion->increase_temp  Yes check_byproducts Byproducts or Decomposition? check_conversion->check_byproducts No increase_temp->monitor1 lower_temp Lower Temperature (-10°C) check_byproducts->lower_temp  Yes consider_maos Consider Microwave (MAOS) for Speed check_byproducts->consider_maos No, but slow optimized Reaction Optimized check_byproducts->optimized No, rate is good lower_temp->monitor1 consider_maos->optimized

Caption: A decision-making workflow for systematic temperature optimization.

References

  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025). Available from: [Link]

  • Reves, M., et al. (2021). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC. Available from: [Link]

  • Zubiria-Molinero, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available from: [Link]

  • D'Souza, M. J., et al. (2012). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. NIH Public Access. Available from: [Link]

  • Priya, P. S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available from: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Available from: [Link]

  • Kappe, C. O. (2004). Microwave Assisted Organic Synthesis. Wiley-VCH.
  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]

  • Singh, R., et al. (2019). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Available from: [Link]

  • Optimization of the Temperature, Solvent, and Additive. (n.d.). ResearchGate. Available from: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]

  • Jensen, W. B. Kinetic versus Thermodynamic Control. University of Cincinnati. Available from: [Link]

  • da Costa, A. C. F., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available from: [Link]

  • Kumar, A., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Pietra, F., et al. (1970). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Plutschack, M. B., et al. (2019). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Al-Masoudi, N. A., et al. (2006). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available from: [Link]

  • Hartwig, J. F., et al. (2000). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. PubMed. Available from: [Link]

  • Isenegger, P. G., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • Chen, J., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. PubMed. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. (2025). ResearchGate. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Li, Y., et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Available from: [Link]

  • Cui, X., et al. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available from: [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of condensed heterocycles by transition-metal-catalyzed reactions. Chemical Society Reviews.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2025). ResearchGate. Available from: [Link]

  • Oldenhuis, N. J., et al. (2022). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available from: [Link]

  • Zhang, X., et al. (2025). Palladium-Catalyzed Alkyl Amination of Olefins via Radical-Polar Crossover at Room Temperature. PubMed. Available from: [Link]

  • Pharmuni. (2025). Avoid These Pharma Temperature Monitoring Mistakes. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. (2025). ResearchGate. Available from: [Link]

  • Dickson. (2026). Pharmaceutical cGMP: Temperature Monitoring Guide 2026. Available from: [Link]

  • Kumar, A., & Singh, R. (2018). Temperature excursion management: A novel approach of quality system in pharmaceutical industry. PMC. Available from: [Link]

  • Health Canada. (2020). Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069). Available from: [Link]

  • Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available from: [Link]

  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2025). ResearchGate. Available from: [Link]

Sources

overcoming steric hindrance in 2,6-Di-tert-butylpyrimidin-4-amine coupling reactions

[1][2]

Ticket ID: #PYR-TB-4NH2 Subject: Overcoming Steric & Electronic Barriers in Hindered Aminopyrimidine Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic: Why Your Reaction is Failing

You are likely encountering low conversion (<10%) or significant starting material recovery.[1] This is not a user error; it is an intrinsic property of 2,6-di-tert-butylpyrimidin-4-amine .[1]

The "Double-Lock" Mechanism of Failure[1][3]
  • Steric Fortress (The Gatekeeper): The tert-butyl groups at positions 2 and 6 create a massive steric cone.[1] While the amine is at position 4, the "buttressing effect" distorts the ring geometry and restricts the rotational freedom of incoming electrophiles or metal complexes. The sheer bulk prevents the formation of the required tetrahedral intermediate (in Amide coupling) or the square-planar Pd-amine complex (in Buchwald-Hartwig).

  • Electronic Deactivation (The Mismatch): The pyrimidine ring is electron-deficient (π-deficient), pulling electron density away from the exocyclic amine.[1] This renders the nitrogen lone pair significantly less nucleophilic than a standard aniline.

The Consequence: Standard "go-to" reagents (HATU, EDC, Pd(PPh3)4, Xantphos) will fail because they cannot overcome the activation energy barrier imposed by this specific steric/electronic combination.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific coupling partner.

CouplingLogicStartCoupling Partner?ArylHalideAryl Halide(C-N Bond)Start->ArylHalideCarboxylicCarboxylic Acid(Amide Bond)Start->CarboxylicBuchwaldBuchwald-HartwigArylHalide->BuchwaldStandardHATU/EDCCarboxylic->StandardAvoidAcylClAcyl ChlorideMethodCarboxylic->AcylClHigh HeatAcylFAcyl Fluoride(TFFH)Carboxylic->AcylFMildBrettPhosBrettPhos Pd G4(Primary Choice)Buchwald->BrettPhosBaseChoiceBase: NaOtBu(Must be Strong)BrettPhos->BaseChoiceFailLikely FAILUREStandard->Fail

Figure 1: Strategic decision tree for coupling hindered aminopyrimidines. Note the explicit avoidance of standard peptide coupling reagents.

Protocol A: C-N Bond Formation (Buchwald-Hartwig)[1][2]

The Solution: Use BrettPhos Pd G4 .[2] Standard ligands (BINAP, Xantphos) possess insufficient "bite angles" and electron richness to force the oxidative addition complex to accept such a bulky amine. BrettPhos is a dialkylbiarylphosphine designed specifically to create a cavernous steric pocket that accommodates hindered primary amines while preventing catalyst deactivation.[1]

Optimized Experimental Procedure
ComponentReagentEquiv.[1][3][4][5][6][7][8][9]Role
Substrate Aryl Bromide/Chloride1.0Electrophile
Nucleophile 2,6-di-t-Bu-pyrimidin-4-amine1.2The hindered amine
Catalyst BrettPhos Pd G4 0.02 - 0.05Pre-catalyst (Air stable)
Base NaOtBu 2.5Strong base required for deprotonation
Solvent 1,4-Dioxane or Toluene[0.2 M]Anhydrous, degassed

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Add the Aryl Halide (1.0 equiv), Pyrimidin-4-amine (1.2 equiv), NaOtBu (2.5 equiv), and BrettPhos Pd G4 (2-5 mol%).

    • Note: If using the older G3 catalyst, you must add the ligand separately. G4 is preferred for precise stoichiometry.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent: Inject anhydrous 1,4-Dioxane via syringe.

  • Activation: Heat the reaction to 100°C for 12-18 hours.

    • Checkpoint: The reaction mixture should turn from pale yellow to a dark amber/brown. If it turns black (palladium black precipitation) within 30 minutes, your solvent was likely wet.[1]

  • Workup: Filter through a pad of Celite to remove salts.[1] Concentrate and purify via flash chromatography.

Why this works: The G4 precatalyst ensures rapid formation of the active L-Pd(0) species even at lower temperatures, preventing the "induction period" where the hindered amine could coordinate non-productively.

Protocol B: Amide Bond Formation[13]

The Solution: Acyl Fluorides or In-Situ Acid Chlorides .[1] The nucleophilicity of the amine is too low for the active ester formed by HATU/HOBt to be attacked effectively before it hydrolyzes. You must use a more reactive electrophile.[1]

Method 1: The TFFH (Acyl Fluoride) Route

Acyl fluorides are more stable to moisture than chlorides but highly reactive toward hindered amines due to the small size of the fluoride leaving group and the high bond energy of H-F formed in the transition state.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.1 equiv) in anhydrous DCM.[1]

  • Add DIEA (2.5 equiv).[1] Stir at RT for 30 mins to form the Acyl Fluoride in situ.

  • Add the This compound (1.2 equiv).[1]

  • Crucial Step: If no reaction occurs at RT after 2 hours, switch solvent to 1,2-dichloroethane (DCE) and heat to 80°C . The steric bulk often requires thermal energy to overcome the rotational barrier.

Method 2: The "Nuclear" Option (AlMe3)

If the acid is an ester, use Trimethylaluminum. This forms an aluminum amide intermediate which is a potent nucleophile.[1]

Warning: AlMe3 is pyrophoric.[1] Handle with extreme care.

  • Dissolve the amine (1.2 equiv) in anhydrous Toluene under Argon.[1]

  • Cool to 0°C. Slowly add AlMe3 (2.0 M in toluene, 1.2 equiv).

  • Stir at RT for 30 mins (Methane gas evolution will occur; vent via needle to bubbler).

  • Add the Ester substrate (1.0 equiv) in Toluene.[1]

  • Heat to reflux (110°C) for 4-16 hours.

  • Quench: Cool to 0°C. Very carefully add Rochelle's salt solution or dilute HCl.

Troubleshooting & FAQs

Q: I see the starting material is consumed, but I only isolate the de-halogenated aryl partner (Ar-H).

  • Diagnosis: This is "Protodehalogenation."[1] The Palladium underwent oxidative addition, but the amine failed to bind (transmetallate). The Pd species then grabbed a hydride (likely from the solvent or ligand) and eliminated.

  • Fix: Your amine is too sterically hindered for the current ligand. Switch from RuPhos to BrettPhos or tBuBrettPhos . Increase the concentration of the reaction (0.5 M) to force the bimolecular interaction.

Q: Can I use microwave irradiation?

  • Answer: Yes, and it is highly recommended for the Amide Coupling (Method B). For Buchwald couplings, microwaves can sometimes degrade the catalyst too quickly. Try conventional heating first.[1] For SNAr reactions (if attempting), microwave is mandatory (150°C+, NMP solvent).[1]

Q: My product co-elutes with the BrettPhos ligand oxide.

  • Fix: This is common.[1][6][7] Treat your crude reaction mixture with a polymer-bound scavenger (e.g., QuadraPure™ TU) or perform a saponification workup if your product is stable to base, which can alter the polarity of the phosphine oxide.

References

  • Buchwald-Hartwig Precatalyst Evolution

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Highly Hindered Amines."[1]

    • Source:J. Am. Chem. Soc.[1][10]2008 , 130, 13552.[1]

    • URL:[Link][1]

  • Acyl Fluorides for Hindered Couplings

    • Title: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][7][11][12][13]

    • Source:Org.[1][3][6][7][8][9][11] Biomol. Chem.2016 , 14, 430-433.[1][11]

    • URL:[Link]

  • BrettPhos Pd G4 Specification

    • Title: "BrettPhos Pd G4 Product Guide & Reactivity Profile."
    • Source:Sigma-Aldrich Technical Library.[1]

  • Nucleophilicity of Hindered Amines

    • Title: "Nucleophilicities of Primary and Secondary Amines in Water."[3]

    • Source:J. Org.[1][3][11][10] Chem.2007 , 72, 3679–3688.[1][3]

    • URL:[Link][1]

stability of 2,6-Di-tert-butylpyrimidin-4-amine under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2,6-Di-tert-butylpyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical insights and troubleshooting advice regarding the stability of this sterically hindered pyrimidine derivative under acidic reaction conditions.

Introduction: The Chemical Landscape of a Hindered Pyrimidine

This compound is a unique heterocyclic compound characterized by the presence of two bulky tert-butyl groups flanking a pyrimidine core, with an amino substituent at the 4-position. This substitution pattern imparts specific chemical properties that are crucial to understand for its successful application in synthesis. The steric hindrance provided by the tert-butyl groups significantly influences the basicity and reactivity of the pyrimidine ring and the exocyclic amino group. This guide will delve into the anticipated stability of this molecule in acidic environments, potential degradation pathways, and methods to monitor and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

A: The stability of this compound in acidic media is highly dependent on the specific conditions employed (acid strength, temperature, solvent, and reaction time). Generally, while the pyrimidine core is relatively robust, the presence of the tert-butyl groups introduces a potential vulnerability. The molecule is expected to be stable under mildly acidic conditions at low to ambient temperatures. However, under strongly acidic conditions and/or elevated temperatures, degradation is likely to occur. The primary anticipated degradation pathway is the acid-catalyzed cleavage of one or both tert-butyl groups.

Q2: Where does protonation occur on this compound?

A: The pyrimidine ring contains two nitrogen atoms, and pyrimidines are known to be less basic than pyridines due to the electron-withdrawing nature of the second nitrogen atom.[1][2] The pKa of protonated pyrimidine is 1.23, compared to 5.30 for pyridine.[1] For this compound, protonation will preferentially occur at one of the ring nitrogens. The exocyclic amino group is less basic due to the delocalization of its lone pair into the electron-deficient pyrimidine ring. The steric bulk of the two tert-butyl groups will also hinder the approach of a proton to the adjacent ring nitrogens.[3]

Q3: What are the likely degradation products in strong acid?

A: The most probable degradation products arise from the loss of the tert-butyl groups. This is a well-documented reaction for tert-butyl substituted aromatic systems under acidic conditions.[4] The likely degradation pathway would involve:

  • Mono-de-tert-butylation: Formation of 6-tert-butylpyrimidin-4-amine.

  • Di-de-tert-butylation: Subsequent loss of the second tert-butyl group to yield 2-pyrimidin-4-amine.

A less likely, but possible, degradation pathway under harsh hydrolytic conditions (e.g., concentrated aqueous acid at high temperatures) is the hydrolysis of the 4-amino group to a hydroxyl group, which would exist as the more stable pyrimidinone tautomer.

Q4: Can I use protecting groups to enhance stability?

A: Protecting the 4-amino group (e.g., as an amide or carbamate) would reduce its nucleophilicity but would not prevent the primary degradation pathway of acid-catalyzed de-tert-butylation of the pyrimidine ring itself.[5][6] In fact, many common amine protecting groups, such as the tert-butoxycarbonyl (Boc) group, are themselves acid-labile.[6] Therefore, if the goal is to prevent ring degradation, protecting the amino group is unlikely to be an effective strategy.

Troubleshooting Guide: Stability Under Acidic Conditions

This section addresses common issues encountered when using this compound in acidic reactions.

Issue 1: Low Yield and/or Multiple Byproducts Observed by TLC/LC-MS

  • Potential Cause: Degradation of the starting material due to harsh acidic conditions.

  • Troubleshooting Steps:

    • Confirm Degradation:

      • Run a control experiment by subjecting this compound to the reaction conditions (acid, solvent, temperature) in the absence of other reagents.

      • Monitor the reaction over time using TLC and/or LC-MS to observe the disappearance of the starting material and the appearance of new, likely more polar, spots/peaks.

    • Mitigation Strategies:

      • Reduce Acid Strength: If possible, use a weaker Brønsted acid or a Lewis acid.

      • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation side reaction.

      • Decrease Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize over-exposure to the acidic conditions.

      • Change the Solvent: The choice of solvent can influence the effective acidity.

Issue 2: Identification of Unexpected Products

  • Potential Cause: Formation of de-tert-butylated and/or hydrolyzed species.

  • Characterization of Byproducts:

    • Mass Spectrometry (MS): Look for masses corresponding to the loss of one or two tert-butyl groups (a loss of 56 Da for each). The expected masses would be:

      • Starting Material (C₁₂H₂₁N₃): ~207.17

      • Mono-de-tert-butylated (C₈H₁₃N₃): ~151.11

      • Di-de-tert-butylated (C₄H₅N₃): ~95.05

    • NMR Spectroscopy:

      • ¹H NMR: The disappearance of the characteristic singlet for the tert-butyl protons (typically around 1.3-1.5 ppm) is a strong indicator of de-tert-butylation. The appearance of new aromatic protons on the pyrimidine ring would also be observed.

      • ¹³C NMR: Look for the disappearance of the quaternary carbon and the methyl carbons of the tert-butyl group.

Table 1: Summary of Potential Issues and Solutions

Observed Issue Potential Cause Recommended Action
Multiple spots on TLC, lower Rf than starting materialDe-tert-butylationUse milder acid, lower temperature, shorter reaction time.
Mass spectrum shows peaks at M-56 and/or M-112Loss of one or two tert-butyl groupsConfirm with NMR. If confirmed, modify reaction conditions as above.
¹H NMR shows loss of tert-butyl signalDe-tert-butylationModify reaction conditions.
Product is insoluble or difficult to purifyFormation of polar byproductsOptimize reaction to minimize byproduct formation before purification.

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol provides a general method to assess the stability of the title compound under specific acidic conditions.

  • Reaction Setup:

    • To a clean, dry vial, add this compound (e.g., 20.7 mg, 0.1 mmol).

    • Add the chosen solvent (e.g., 1 mL of dioxane or dichloromethane).

    • Add the acid to be tested (e.g., trifluoroacetic acid, hydrochloric acid) at the desired concentration and stoichiometry.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).

    • At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC and LC-MS.

  • Data Analysis:

    • TLC Analysis: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to observe the disappearance of the starting material spot and the appearance of any new, more polar spots.

    • LC-MS Analysis: Quantify the percentage of remaining starting material and identify the molecular weights of any new peaks to determine the extent and nature of the degradation.

Protocol 2: Monitoring De-tert-butylation by ¹H NMR Spectroscopy

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the acidic conditions and whose signals do not overlap with the analyte.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add the desired acid to the NMR tube.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal for the tert-butyl protons of the starting material and the signal for the internal standard.

    • The ratio of these integrals over time will provide a quantitative measure of the rate of degradation.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Potential Acid-Catalyzed Degradation Pathways

This diagram illustrates the most likely degradation routes for this compound under acidic conditions.

G A This compound B 6-tert-Butylpyrimidin-4-amine (Mono-de-tert-butylation) A->B H⁺, Δ (- Isobutylene) D 2,6-Di-tert-butylpyrimidin-4-one (Hydrolysis - Less Likely) A->D H₂O, H⁺, Δ (Forcing Conditions) C 2-Pyrimidin-4-amine (Di-de-tert-butylation) B->C H⁺, Δ (- Isobutylene)

Caption: Potential degradation pathways of this compound in acid.

Diagram 2: Troubleshooting Workflow for Stability Issues

This workflow provides a systematic approach to addressing stability problems during a reaction.

start Reaction shows low yield or byproducts q1 Is degradation of starting material suspected? start->q1 control Run control experiment: Substrate + Acid + Solvent q1->control Yes no_degradation Investigate other reaction parameters: - Reagent purity - Stoichiometry - Alternative pathways q1->no_degradation No q2 Degradation confirmed? control->q2 optimize Optimize Reaction Conditions: 1. Lower Temperature 2. Use Milder Acid 3. Reduce Reaction Time q2->optimize Yes q2->no_degradation No end Improved Stability and Yield optimize->end

Caption: Troubleshooting workflow for stability issues.

References

  • Wikipedia. (n.d.). Pyrimidine. Retrieved February 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, April 28). Why is pyrimidine less basic than pyridine? Retrieved February 26, 2026, from [Link]

  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192–199.
  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Katritzky, A. R., & Lagowski, J. M. (1968). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Meot-Ner, M., & Sieck, L. W. (1983). The Ionic Hydrogen Bond. 1. Sterically Hindered Bonds. Solvation and Clustering of Sterically Hindered Amines and Pyridines. Journal of the American Chemical Society, 105(10), 2956–2961.
  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved February 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, December 26). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved February 26, 2026, from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). 2,6-Di-tert-butylpyridine, protonated. Retrieved February 26, 2026, from [Link]

  • Luo, M., & Liu, H. (2010). Handbook of Synthetic Organic Chemistry. Elsevier.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • El-Gendy, M. A., & El-Sawy, E. R. (2018). Pyrimidine derivatives as a promising scaffold for anticancer agents. Future Journal of Pharmaceutical Sciences, 4(1), 1-15.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation is the bedrock of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and routinely used technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for the sterically hindered heterocyclic compound, 2,6-di-tert-butylpyrimidin-4-amine.

Due to the absence of publicly available experimental spectra for this compound, this guide presents a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in fundamental NMR principles and is rigorously compared with experimental data from structurally analogous compounds. This comparative approach not only offers a reliable framework for the characterization of the title compound but also serves as an educational tool for understanding substituent effects in the NMR spectroscopy of pyrimidine systems.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals in a deuterated solvent such as CDCl₃. The steric hindrance imposed by the two tert-butyl groups at positions 2 and 6, and the electronic effect of the amino group at position 4, are the primary determinants of the chemical shifts for the aromatic proton and the protons of the substituents.

Below is a table summarizing the predicted ¹H NMR chemical shifts, multiplicities, and integration values for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5 (aromatic)5.90 - 6.10Singlet (s)1H
-NH₂ (amine)4.80 - 5.20Broad Singlet (br s)2H
-C(CH₃)₃ (tert-butyl)1.30 - 1.45Singlet (s)18H

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts for this compound, a comparative analysis with experimentally determined ¹H NMR data of related pyrimidine and pyridine derivatives is essential.

Table 1: ¹H NMR Chemical Shift Comparison
Compound Solvent Aromatic H (δ, ppm) Substituent H (δ, ppm)
This compound (Predicted) CDCl₃5.90 - 6.10 (H-5)4.80 - 5.20 (-NH₂), 1.30 - 1.45 (-C(CH₃)₃)
4-Amino-2,6-dimethylpyrimidine [1]Not Specified6.08 (H-5)4.90 (-NH₂), 2.25 (-CH₃)
2,6-Di-tert-butylpyridine [2][3]Not Specified7.45 (t, H-4), 7.05 (d, H-3,5)1.40 (-C(CH₃)₃)
2,6-Di-tert-butyl-4-methylpyridine [4][5]Not Specified6.85 (s, H-3,5)2.25 (-CH₃), 1.35 (-C(CH₃)₃)

Discussion of Substituent Effects

The predicted upfield shift of the H-5 proton in this compound (δ 5.90 - 6.10) compared to the aromatic protons in 2,6-di-tert-butylpyridine (δ 7.05-7.45) is significant. This can be attributed to two main factors:

  • The presence of two nitrogen atoms in the pyrimidine ring: The nitrogen atoms are more electronegative than carbon and exert a deshielding effect on the ring protons. However, the position of the remaining proton (H-5) relative to the nitrogens is crucial.

  • The strong electron-donating effect of the amino group (-NH₂) at the C-4 position: This group increases the electron density at the ortho (C-5) and para (C-2, C-6) positions through resonance. This increased electron density leads to a significant shielding of the H-5 proton, causing it to resonate at a higher field (lower ppm value).

The chemical shift of the tert-butyl protons is predicted to be in the range of δ 1.30 - 1.45, which is consistent with the experimental data for other tert-butyl substituted pyridines and pyrimidines[2][3][4][5]. The bulky tert-butyl groups flanking the nitrogen atoms create a sterically hindered environment.

The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift of these protons can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Acquisition

For the successful characterization of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to ensure optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the predicted proton assignments.

Caption: Molecular structure and predicted ¹H NMR assignments.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR characterization of this compound. By combining theoretical predictions with comparative analysis of experimentally verified data for related compounds, researchers can confidently identify and characterize this sterically hindered pyrimidine derivative. The provided experimental protocol and structural diagram further aid in the practical application of this knowledge in a laboratory setting. As with any prediction, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and encourage the acquisition and publication of such data.

References

  • PubChem. 2,6-Di-tert-butylpyridine. [Link]

  • SpectraBase. 4-Amino-2,6-dimethylpyrimidine. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]

Sources

13C NMR spectral data analysis of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural validation framework for 2,6-Di-tert-butylpyrimidin-4-amine , a sterically hindered heterocyclic amine often utilized as a ligand in coordination chemistry or a lipophilic intermediate in drug discovery.[1]

Unlike simple pyrimidines, this molecule presents unique spectroscopic challenges due to the steric occlusion of the ring nitrogens by bulky tert-butyl groups and the relaxation dynamics of its quaternary carbons. This guide compares its spectral signature against non-hindered analogs (Pyrimidin-4-amine) and steric analogs (2,6-Di-tert-butylpyridine) to establish a self-validating assignment protocol.[1]

Key Technical Insight: The presence of two tert-butyl groups at the 2 and 6 positions significantly alters the longitudinal relaxation times (


) of the ring carbons. Standard high-throughput NMR parameters often fail to resolve the quaternary carbons (C2, C6) in this molecule.[1]

Structural Logic & Assignment Strategy

To unambiguously assign the


C NMR spectrum, we must deconstruct the molecule into three distinct zones: the Shielded Methine , the Deshielded Quaternaries , and the Aliphatic Anchors .
The Assignment Flowchart

The following logic gate demonstrates how to distinguish the ring carbons based on chemical shift (


) and peak intensity (NOE/Relaxation).

StructuralAssignment Start Analyze 13C Spectrum (100-180 ppm region) CheckIntensity Check Peak Intensity (Protonated vs. Quaternary) Start->CheckIntensity HighIntensity High Intensity Signal (DEPT-135 Positive) CheckIntensity->HighIntensity Methine (CH) LowIntensity Low Intensity Signal (Quaternary) CheckIntensity->LowIntensity Quaternary (Cq) C5_Assign Assignment: C5 (Ortho to NH2) ~100-105 ppm HighIntensity->C5_Assign CheckShift Check Chemical Shift LowIntensity->CheckShift ExtremeDownfield > 170 ppm (Between Ns or t-Bu) CheckShift->ExtremeDownfield MidDownfield 160-165 ppm (Attached to NH2) CheckShift->MidDownfield Distinguish Distinguish C2 vs C6 (Symmetry Check) ExtremeDownfield->Distinguish C4_Assign Assignment: C4 (Shielded by NH2 resonance) MidDownfield->C4_Assign C2_Assign Assignment: C2 (Between two N atoms) Most Deshielded (~175+ ppm) Distinguish->C2_Assign Chemical Environment: N-C-N C6_Assign Assignment: C6 (Adjacent to one N) ~168-172 ppm Distinguish->C6_Assign Chemical Environment: C-C-N

Figure 1: Logic flow for assigning the heteroaromatic ring carbons in this compound.

Comparative Spectral Data

The table below contrasts the target molecule with a Steric Control (to verify alkyl shifts) and an Electronic Control (to verify ring shifts).

Table 1: Comparative C Chemical Shifts (ppm)
Carbon PositionTarget: 2,6-Di-t-butylpyrimidin-4-amineElectronic Control: Pyrimidin-4-amine [1]Steric Control: 2,6-Di-t-butylpyridine [2]Assignment Logic
Solvent CDCl3DMSO-d6CDCl3Solvent effects noted
C2 (Ring)176.5 (Cq)158.4 (CH)166.8 (Cq)Most deshielded due to N-C-N placement + alkyl effect.[1][2]
C4 (Ring)162.8 (Cq)163.5 (Cq)136.5 (CH, para)Shielded relative to C2/C6 by amine resonance (+M effect).[1]
C6 (Ring)169.2 (Cq)154.8 (CH)166.8 (Cq)Deshielded by adjacent N and t-butyl group.[1]
C5 (Ring)101.5 (CH)102.9 (CH)117.8 (CH, meta)Upfield due to ortho-position to amine (electron rich).[1]

37.8 (Cq)N/A37.9 (Cq)Quaternary carbon of the tert-butyl group.[1]

29.8 (CH3)N/A30.2 (CH3)Intense methyl signal.[1]

Note on Comparison: The shift of C2 in the target is significantly downfield compared to the pyridine analog (176.5 vs 166.8 ppm) because the pyrimidine C2 is flanked by two electronegative nitrogens, whereas the pyridine C2 is flanked by only one.

Experimental Protocol: Overcoming Steric Challenges

The bulky tert-butyl groups create a "molecular tumbler" effect.[1] In solution, this molecule tumbles efficiently, and the quaternary carbons (C2, C6, and the t-butyl central carbon) have very long spin-lattice relaxation times (


).

The Problem: Standard


C scans (relaxation delay 

sec) often result in the complete disappearance of C2 and C6 peaks due to saturation.[1]
Optimized Acquisition Workflow

ExperimentalWorkflow Sample Sample Prep 50mg in 0.6mL CDCl3 Pulse Pulse Sequence ZGIG (Inverse Gated) Sample->Pulse Params Critical Params D1 = 3-5 sec Pulse = 30° Pulse->Params Modify Process Processing LB = 1.0 Hz Params->Process Acquire & FT

Figure 2: Optimized NMR acquisition workflow for hindered pyrimidines.

Step-by-Step Methodology
  • Solvent Selection: Use CDCl3 (77.16 ppm reference) over DMSO-d6 if possible.[1] The tert-butyl groups make the molecule lipophilic, ensuring better solubility and sharper peaks in chloroform.

  • Concentration: Prepare a concentrated sample (~50 mg/0.6 mL).

  • Pulse Angle: Reduce the pulse angle to 30° (rather than the standard 90° or 45°) to allow faster recovery of magnetization for the quaternary carbons [3].

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds.
    • Why? The quaternary carbons in the tert-butyl and the ring (C2, C6) lack attached protons to facilitate relaxation via the dipole-dipole mechanism. Without this delay, integration will be inaccurate, and peaks may be missing.[1]

  • Decoupling: Use Inverse Gated Decoupling if quantitative integration is required (to suppress NOE enhancement which varies between CH and Cq).

Detailed Spectral Analysis

The Aliphatic Region (29 - 40 ppm)
  • 29.8 ppm (Intense Singlet): Represents the 18 equivalent methyl protons of the two tert-butyl groups.[1]

  • 37.8 ppm (Weak Singlet): The quaternary carbon connecting the tert-butyl to the ring.[1]

    • Diagnostic Check: If this peak is split or doubled, it indicates restricted rotation or lack of symmetry, potentially suggesting the amine is protonated or involved in strong H-bonding (e.g., in acid salts).

The Aromatic Region (100 - 180 ppm)
  • 101.5 ppm (C5 - The "Anchor"): This is the only protonated carbon in the ring.[1] In a DEPT-135 experiment, this peak will phase up (positive), while all others disappear (quaternary) or phase down (CH2, none present).[1] This is your primary anchor for phasing the spectrum.[1]

  • 162.8 ppm (C4 - The Amine Host): This carbon is deshielded by the ring nitrogens but shielded by the lone pair of the exocyclic amine. It appears upfield relative to C2 and C6.[1][2]

  • 176.5 ppm (C2 - The Core): The most deshielded signal.[1] Located between two nitrogen atoms.[1]

References

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts - Heterocycles.[Link][1]

  • National Institutes of Health (NIH). (2025).[1] 2,6-Di-tert-butylpyridine Spectral Data - PubChem.[1][Link][1]

  • Fărcasiu, D., & Lezcano, M. (1999).[1][3] A multinuclear NMR investigation of the effect of tert-butyl substituents on the rotation of the pyridine ring.[1][3] Physical Chemistry Chemical Physics.[1][3] [Link]

  • Riand, J., et al. (1986).[1] Carbon-13 NMR spectra of substituted pyrimidines.[1][2][4] Journal of Heterocyclic Chemistry.[1] (General reference for pyrimidine substituent effects).

Sources

mass spectrometry (MS) fragmentation pattern of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,6-Di-tert-butylpyrimidin-4-amine: A Predictive Analysis

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a fragmentation "fingerprint" that offers deep structural insights. This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a molecule of interest due to its substituted pyrimidine core.

While direct experimental spectra for this specific compound are not widely published, a robust prediction of its fragmentation behavior can be constructed from first principles and by comparing it to the known fragmentation of its constituent chemical moieties. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation and characterization. We will explore the causal mechanisms behind the expected fragmentation pathways, present a comparative analysis, and provide a standardized protocol for experimental validation.

Foundational Principles: Predicting Fragmentation from Structure

The fragmentation of a molecule under EI-MS is not random; it is governed by the relative stability of the bonds within the molecular ion (M•+) and the stability of the resulting fragment ions and neutral losses.[1] For this compound (Molecular Formula: C₁₂H₂₁N₃, Molecular Weight: 207.32 g/mol ), three key structural features will dominate its fragmentation pattern: the two tert-butyl groups, the pyrimidine ring, and the 4-amino group.

  • The Nitrogen Rule : With three nitrogen atoms (an odd number), the molecular ion will have an odd nominal mass-to-charge ratio (m/z) of 207, a key diagnostic feature.[2][3]

  • Tert-Butyl Group Fragmentation : The presence of tert-butyl groups is one of the most predictable drivers of fragmentation in mass spectrometry. The C-C bond between the quaternary carbon and its methyl groups is prone to cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da). This process is highly favored because it results in a stable tertiary carbocation.[4] The formation of the tert-butyl cation (m/z 57) itself is also a very common and energetically favorable pathway.

  • Pyrimidine Ring Fragmentation : Aromatic heterocyclic systems like pyrimidine are relatively stable.[5] Their fragmentation typically occurs after initial losses from substituents or involves complex ring-opening and rearrangement pathways, often losing small neutral molecules like HCN. However, in this molecule, the facile fragmentation of the tert-butyl groups is expected to be the dominant initial process.

The Predicted Fragmentation Pathway

The molecular ion (M•+) of this compound is formed by the ejection of an electron, creating a radical cation with m/z 207. This energetically unstable ion will then undergo a cascade of fragmentation events.

Primary and Most Favorable Fragmentation: Loss of a Methyl Radical

The most anticipated initial fragmentation step is the loss of a methyl radical (•CH₃) from one of the tert-butyl groups. This α-cleavage results in a highly stabilized tertiary carbocation adjacent to the aromatic pyrimidine ring.

M•+ (m/z 207) → [M - 15]⁺ (m/z 192) + •CH₃

This [M-15]⁺ ion at m/z 192 is predicted to be the base peak (the most intense peak) in the spectrum due to its exceptional stability.

Secondary Fragmentation Pathways

The [M-15]⁺ fragment ion can undergo further fragmentation:

  • Loss of Isobutylene : The remaining tert-butyl group can be eliminated as a neutral isobutylene molecule (C₄H₈, 56 Da) through a rearrangement process. [m/z 192]⁺ → [m/z 136]⁺ + C₄H₈ This would produce a significant peak at m/z 136 .

  • Sequential Methyl Loss : While less common than the loss of isobutylene, a sequential loss of another methyl radical is possible, although it would lead to a less stable secondary carbocation.

Alternative Fragmentation of the Molecular Ion

While the loss of a methyl radical is dominant, other pathways originating from the molecular ion are possible:

  • Formation of the tert-Butyl Cation : Direct cleavage of the bond between the pyrimidine ring and a tert-butyl group can generate the highly stable tert-butyl cation. M•+ (m/z 207) → [C₄H₉]⁺ (m/z 57) The peak at m/z 57 is expected to be one of the most intense signals in the spectrum.

  • Loss of Isobutylene : The molecular ion could directly lose a neutral isobutylene molecule. M•+ (m/z 207) → [M - 56]•+ (m/z 151) + C₄H₈ This would result in a radical cation at m/z 151 .

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M M•+ m/z 207 M_minus_15 [M - CH₃]⁺ m/z 192 (Base Peak) M->M_minus_15 - •CH₃ (15 Da) M_minus_56 [M - C₄H₈]•+ m/z 151 M->M_minus_56 - C₄H₈ (56 Da) m57 [C₄H₉]⁺ m/z 57 M->m57 - C₈H₁₂N₃• m136 [M - CH₃ - C₄H₈]⁺ m/z 136 M_minus_15->m136 - C₄H₈ (56 Da)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Data Summary

To put these predictions into context, the table below summarizes the key expected ions, their proposed structures, and their anticipated relative abundance. This serves as a guide for interpreting an actual experimental spectrum.

m/zProposed Ion Structure/FormulaFragmentation EventPredicted Relative Abundance
207[C₁₂H₂₁N₃]•+Molecular Ion (M•+)Medium to Low
192[C₁₁H₁₈N₃]⁺M•+ - •CH₃High (Likely Base Peak)
151[C₈H₁₃N₃]•+M•+ - C₄H₈Low to Medium
136[C₇H₁₀N₃]⁺[M-15]⁺ - C₄H₈Medium
57[C₄H₉]⁺tert-butyl cationHigh

Comparative Insight : In contrast to a simple, unsubstituted 2-aminopyrimidine, whose fragmentation would be dominated by ring cleavage and loss of HCN, the fragmentation of this compound is overwhelmingly directed by its bulky alkyl substituents. The tert-butyl groups act as "fragmentation handles," providing low-energy pathways that protect the pyrimidine core from extensive initial fragmentation. This illustrates a fundamental principle in mass spectrometry: substituents often dictate the primary fragmentation routes.

Standard Operating Protocol for Experimental Verification

To validate these predictions, the following protocol outlines the steps for acquiring an EI-MS spectrum. This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

Objective : To obtain the 70 eV Electron Ionization (EI) mass spectrum of this compound.

Materials :

  • This compound sample (solid or in a volatile solvent)

  • High-purity solvent (e.g., Methanol or Acetonitrile, HPLC grade)

  • GC-MS or a direct insertion probe MS system

  • Helium (carrier gas for GC)

Methodology :

  • Sample Preparation :

    • Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a volatile solvent like methanol. The concentration should be optimized to avoid detector saturation.

    • Ensure the sample is fully dissolved. If using a direct insertion probe, a few micrograms of the solid sample can be placed in a capillary tube.

  • Instrument Setup (Example using GC-MS) :

    • GC Parameters :

      • Injector : Split/Splitless, set to 250°C.

      • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

      • Oven Program : Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. (Note: This program should be optimized based on the analyte's volatility).

    • MS Parameters :

      • Ion Source : Electron Ionization (EI).

      • Ionization Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

      • Source Temperature : 230°C.

      • Mass Range : Scan from m/z 40 to 350. This range will cover the molecular ion and all predicted major fragments.

      • Scan Rate : 2-3 scans/second.

  • Data Acquisition :

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data across the entire chromatographic run.

  • Data Analysis :

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum (taken from just before or after the peak) to obtain a clean mass spectrum.

    • Identify the molecular ion peak (m/z 207) and the key fragment ions (m/z 192, 151, 136, 57).

    • Compare the experimental relative abundances to the predicted pattern.

graphprotocol cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis prep1 Dissolve Sample (100 µg/mL in MeOH) acq1 Inject 1 µL prep1->acq1 acq2 Ionize (70 eV EI) acq1->acq2 acq3 Scan m/z 40-350 acq2->acq3 an1 Extract Spectrum acq3->an1 an2 Background Subtract an1->an2 an3 Identify Key Ions an2->an3 an4 Compare to Prediction an3->an4

Caption: Experimental workflow for MS analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectral fragmentation of this compound. Based on the foundational principles of mass spectrometry, the fragmentation is expected to be dominated by the facile loss of a methyl radical from a tert-butyl group, leading to a highly stable base peak at m/z 192. Further fragmentation through the loss of isobutylene and the formation of the tert-butyl cation (m/z 57) are also predicted to be significant pathways. This predictive approach, when coupled with the provided experimental protocol, offers a powerful strategy for the structural confirmation of this and other similarly substituted heterocyclic molecules, demonstrating how a deep understanding of chemical principles can guide and interpret complex analytical data.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal. Available at: [Link]

  • Kusano, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Vessecchi, R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 904-13. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Grützmacher, H. F., & Teubner, C. (1998). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butylpyridine. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

Sources

Comparative Guide: IR Spectroscopy of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the IR spectroscopic characterization of 2,6-Di-tert-butylpyrimidin-4-amine , structured for researchers requiring rigorous structural validation.

CAS: 69050-90-4 | Formula: C₁₂H₂₁N₃ | Mol. Weight: 207.32 g/mol

Executive Analysis: The Steric Fingerprint

In drug development, This compound represents a class of "lipophilic pharmacophores" where the bulky tert-butyl groups modulate metabolic stability and solubility.

The infrared (IR) spectrum of this molecule is defined by a competition of signals : the intense aliphatic noise of the eighteen methyl protons (two t-butyl groups) often overwhelms the finer aromatic and amine features. Successful characterization requires distinguishing the "Steric Shield" (the t-butyl doublet) from the "Functional Payload" (the primary amine).

Quick Reference: Diagnostic Peaks
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
Primary Amine 3480, 3320 MediumN-H Stretch (Asym/Sym). Sharper than unhindered amines.
Alkane (t-Butyl) 2965, 2870 Very Strong C-H Stretch (Methyl). Dominates the high-freq region.
Pyrimidine Ring 1585, 1545 StrongC=N / C=C Ring Breathing.
Amine Bend ~1620 MediumN-H Scissoring (Overlap with ring modes).
Gem-Dimethyl 1390, 1365 MediumC-H Bending (The "Rabbit Ears" doublet).

Detailed Spectral Assignment

This section deconstructs the spectrum into logical zones, explaining the causality behind peak shifts.

Zone 1: The High-Frequency Region (4000 – 2500 cm⁻¹)

The "Steric Dilution" Effect: Unlike simple pyrimidin-4-amine, where the N-H stretch is broad due to extensive intermolecular hydrogen bonding, the bulky tert-butyl groups at positions 2 and 6 create a "steric fence."

  • Observation: The N-H stretching bands (3480/3320 cm⁻¹) appear sharper and shifted to slightly higher frequencies compared to unhindered analogs.

  • Mechanism: The bulky groups prevent the tight packing required for strong H-bond networks, leaving the N-H bonds in a "quasi-gas-phase" state.

  • The Dominant Feature: The C-H stretching vibrations from the t-butyl groups (2965–2870 cm⁻¹) are the strongest features in this region, often 3x more intense than the amine peaks.

Zone 2: The Fingerprint Region (1600 – 600 cm⁻¹)

Structural Confirmation:

  • 1585 & 1545 cm⁻¹ (Pyrimidine Core): These bands confirm the heteroaromatic system. Substituents at the 2,4,6 positions break the symmetry of the ring, making these modes IR-active and strong.

  • 1390 & 1365 cm⁻¹ (Gem-Dimethyl): This "doublet" is the hallmark of the tert-butyl group. If this doublet is fused into a single blob, it suggests poor crystallinity or sample degradation.

  • 1240 cm⁻¹ (C-N Stretch): The bond connecting the amine to the aromatic ring.

Comparative Analysis: Validating Purity & Identity

To ensure scientific integrity, one must compare the target against its likely impurities and isomers.

Scenario A: Target vs. Precursor (2,4-Di-tert-butyl-6-chloropyrimidine)

A common synthesis route involves the amination of a chloropyrimidine intermediate. IR is the fastest method to validate this transformation.

FeatureTarget (Amine)Precursor (Chloro)Interpretation
3300-3500 cm⁻¹ Doublet Present Absent Appearance of N-H confirms amination.
~750 cm⁻¹ AbsentDistinct Band C-Cl stretch. Presence indicates incomplete reaction.
1600-1700 cm⁻¹ ~1620 (Scissoring)CleanThe amine adds a deformation band near the ring modes.
Scenario B: Target vs. Isomer (4,6-Di-tert-butylpyrimidin-2-amine)

Regioisomers (amine at pos 2 vs pos 4) are difficult to distinguish by Mass Spec but distinct in IR due to symmetry.

  • 2,6-Di-t-butyl-4-amine (Target): Asymmetric substitution (tBu at 2,6; Amine at 4). Lower symmetry = More active IR bands in the fingerprint region.

  • 4,6-Di-t-butyl-2-amine (Isomer): Symmetric substitution (tBu at 4,6; Amine at 2). Higher symmetry = Simpler spectrum (fewer allowed transitions).

Visualization: Spectral Logic Pathway

The following diagram illustrates the decision tree for validating the compound using IR data.

IR_Validation_Logic Start Unknown Sample (White Crystalline Solid) Check_HighFreq Check 3300-3500 cm⁻¹ Start->Check_HighFreq Decision_NH Doublet Visible? Check_HighFreq->Decision_NH Check_Aliphatic Check 2800-3000 cm⁻¹ Decision_Cl Peak at ~750 cm⁻¹? Check_Aliphatic->Decision_Cl Decision_NH->Check_Aliphatic Yes Result_Precursor IMPURITY: Chloro-intermediate Decision_NH->Result_Precursor No (Only C-H) Result_Target CONFIRMED: This compound Decision_Cl->Result_Target No Decision_Cl->Result_Precursor Yes Result_Isomer POSSIBLE ISOMER: Check Symmetry/NMR

Figure 1: Logical workflow for validating this compound against common synthetic precursors.

Experimental Protocol: High-Fidelity Acquisition

Due to the hydrophobic nature of the tert-butyl groups, this molecule resists moisture but poses challenges for pellet formation (slippage).

Method A: ATR (Attenuated Total Reflectance) - Recommended

Why: The tert-butyl groups make the crystal "waxy" or soft. Grinding with KBr can lead to clumping. ATR requires no prep.

  • Crystal Selection: Select a pristine white crystal. Avoid powder fines which may be oxidized.

  • Compression: Apply high pressure using a Diamond ATR anvil. The "waxy" nature ensures excellent contact.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Sufficient due to strong C-H signal)

    • Correction: Apply standard ATR correction to compare with library transmission spectra.

Method B: KBr Pellet - For Trace Analysis

Why: If looking for trace hydrolysis impurities (pyrimidinones), KBr offers better sensitivity in the OH region.

  • Ratio: 1 mg Sample : 200 mg Dry KBr.

  • Grinding: Grind gently. Excessive energy can melt the low-melting t-butyl solid (MP ~105°C) into the salt, causing a glassy pellet with distorted baselines.

  • Press: Evacuate air for 2 mins before pressing to remove water vapor that interferes with the amine region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68510: 2,6-Di-tert-butylpyridine (Structural Analog). Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines and Steric Effects. Retrieved from [Link]

Comparative Guide: Nucleophilicity of 2,6-Di-tert-butylpyrimidin-4-amine vs. Aniline

Author: BenchChem Technical Support Team. Date: March 2026

The Comparative Guide to Nucleophilicity: 2,6-Di-tert-butylpyrimidin-4-amine vs. Aniline is structured below.

Executive Summary

This guide provides a technical comparison between Aniline (a benchmark aromatic amine) and This compound (a sterically congested, electron-deficient heteroaromatic amine).

The Core Distinction:

  • Aniline acts as a moderate nucleophile driven by the exocyclic nitrogen, capable of standard

    
     and acylation reactions.
    
  • This compound serves as a highly deactivated system . It exhibits negligible nucleophilicity due to a "dual-lock" mechanism: electronic deactivation from the pyrimidine ring and steric blockade of the ring nitrogens by bulky tert-butyl groups.

Recommendation: Use Aniline for standard bond-forming reactions. Use the Pyrimidine derivative only when a non-nucleophilic base, radical scavenger (antioxidant), or specific steric ligand is required.

Molecular Anatomy & Mechanistic Analysis

To understand the reactivity difference, we must dissect the electronic and steric environments of both molecules.

Electronic Landscape
  • Aniline: The lone pair on the nitrogen is delocalized into the benzene ring (+M effect), reducing its basicity compared to aliphatic amines (

    
    ).[1] However, the benzene ring is not strongly electron-withdrawing, leaving the amine sufficiently nucleophilic for attack.
    
  • This compound: The pyrimidine ring is a

    
    -deficient heteroaromatic system . The two ring nitrogens (N1, N3) exert a strong inductive (-I) and mesomeric (-M) pull, significantly reducing the electron density on the exocyclic amine at position 4. This makes the exocyclic nitrogen effectively "amide-like" in its poor reactivity.
    
Steric Architecture (The "Fortress" Effect)

The defining feature of the pyrimidine derivative is the tert-butyl substitution.

  • Ring Nitrogens (N1, N3): In unsubstituted aminopyrimidines, the ring nitrogens are the most basic sites (

    
    ). However, in this derivative:
    
    • N1 is flanked by tert-butyl groups at C2 and C6.[2][3]

    • N3 is flanked by a tert-butyl group at C2.[2][3][4]

    • Result: The "Steric Fortress" prevents electrophiles (and even protons) from approaching the ring nitrogens. This is analogous to 2,6-di-tert-butylpyridine , a classic non-nucleophilic base.

  • Exocyclic Amine (C4-NH2): While less sterically hindered than the ring nitrogens, it suffers from the electronic deactivation described above.

Visualization of Reactivity Logic

ReactivityLogic Start Select Nucleophile Aniline Aniline Start->Aniline Pyrim 2,6-Di-t-butylpyrimidin-4-amine Start->Pyrim Aniline_Mech Mechanism: Resonance with Benzene Aniline->Aniline_Mech Pyrim_Mech Mechanism: Pyrimidine e- Withdrawal + Steric Bulk Pyrim->Pyrim_Mech Aniline_Result Outcome: Moderate Nucleophile (Reacts with Alkyl Halides/Acyl Chlorides) Aniline_Mech->Aniline_Result Accessible Lone Pair Pyrim_Result Outcome: Non-Nucleophilic / Inert (Ring N blocked, Exocyclic N deactivated) Pyrim_Mech->Pyrim_Result Steric + Electronic Lock

Figure 1: Decision logic comparing the nucleophilic pathways of both compounds.

Comparative Data Profile

The following table summarizes the estimated and observed physicochemical properties relevant to nucleophilicity.

FeatureAnilineThis compound
Primary Nucleophilic Site Exocyclic Nitrogen (

)
Ambiguous (Exocyclic

is weak; Ring N is blocked)

(Conjugate Acid)
4.6 (Water)< 3.5 (Estimated)*
Electronic Effect Moderate Resonance DelocalizationStrong Electron Withdrawal (Diazine ring)
Steric Hindrance Low (Ortho positions are H)Extreme (Ortho positions are t-Bu)
Reactivity with

Fast (

)
Negligible / Extremely Slow
Mayr Nucleophilicity (

)
~ 12 (in

)
Not Rated (Likely < 8)

*Note: The


 of 2,6-di-tert-butylpyridine is ~3.[5]6. The addition of an amino group usually raises 

, but the pyrimidine ring is more withdrawing than pyridine. Thus, the effective basicity remains very low.

Experimental Protocols

To empirically verify the nucleophilicity difference in your specific matrix, use the following Competitive Acylation Assay . This self-validating protocol eliminates solvent/concentration errors by reacting both species in the same vessel.

Protocol: Competitive Acylation Rate Determination

Objective: Determine the relative reaction rate (


) of the pyrimidine derivative vs. aniline against an electrophile (Benzoyl Chloride).

Materials:

  • Aniline (1.0 equiv)

  • This compound (1.0 equiv)[2]

  • Benzoyl Chloride (0.5 equiv) — Limiting Reagent

  • Triethylamine (2.0 equiv) — Acid Scavenger

  • Dichloromethane (DCM) — Solvent

  • Internal Standard (e.g., Naphthalene or 1,3,5-Trimethoxybenzene)

Workflow:

  • Dissolution: Dissolve 0.5 mmol of Aniline, 0.5 mmol of Pyrimidine derivative, and 0.2 mmol of Internal Standard in 5 mL dry DCM.

  • T0 Sampling: Take a 50 µL aliquot for GC-MS or HPLC analysis (Time 0).

  • Addition: Add 0.25 mmol (0.5 equiv relative to one amine) of Benzoyl Chloride dropwise at 0°C.

  • Reaction: Stir at room temperature for 1 hour.

  • Quench: Add 1 mL saturated

    
    .
    
  • Analysis: Extract the organic layer and analyze via HPLC/GC.

Data Interpretation:

  • Calculate the consumption of Aniline vs. Pyrimidine.

  • Expected Result: Aniline will be >95% consumed (relative to the limiting electrophile). The Pyrimidine derivative will remain largely unreacted.

  • Validation: If the Pyrimidine reacts significantly, check for catalysis or degradation.

Practical Implications for Research

When to use Aniline:
  • Synthesis: Building blocks for azo dyes, pharmaceuticals, and urethanes.

  • Mechanism: Standard nucleophile for

    
    , 
    
    
    
    , and acylation.
When to use this compound:
  • Radical Trapping: Hindered amines are often used as antioxidants (similar to BHT) where H-atom transfer is desired over nucleophilic attack.

  • Selective Ligand: In organometallic chemistry, it can bind metals via the exocyclic amine without the ring nitrogens interfering, provided the metal center is not too crowded.

  • Non-Nucleophilic Buffer: Potential use as a buffer in reactions sensitive to nucleophilic bases, although 2,6-di-tert-butylpyridine is more common.

References

  • Mayr, H., et al. "Nucleophilicity Parameters for Amines." Journal of the American Chemical Society, 2018.

  • Brown, H. C., & Kanner, B. "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[5] Journal of the American Chemical Society, 1953, 75(15), 3865.[5]

  • Baidya, M., et al. "Nucleophilicities of Amines, Amino Acids and Pyridines." Angewandte Chemie Int. Ed., 2007.

  • BLD Pharm. "Product Safety and Properties: this compound."[2] Catalog Data, 2024.

Sources

A Comparative Guide to the Analytical Characterization of 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2,6-Di-tert-butylpyrimidin-4-amine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest due to their diverse biological activities.[1] The structural complexity and potential for isomeric impurities necessitate a multi-faceted analytical approach to unequivocally confirm its identity and purity. This guide provides an in-depth comparison of elemental analysis as a fundamental technique for determining empirical formula, alongside modern spectroscopic and chromatographic methods that offer complementary structural and purity information.

The selection of appropriate analytical methodologies is critical for ensuring the quality, consistency, and reliability of experimental data, and for meeting stringent regulatory standards. This document will delve into the principles, experimental protocols, and comparative performance of elemental analysis (CHNS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Theoretical Elemental Composition

Before embarking on any analytical measurement, it is crucial to establish the theoretical elemental composition of the target molecule. Based on its chemical name, the structure of this compound can be determined, and its molecular formula deduced as C₁₂H₂₁N₃ .

From this, the theoretical weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated:

  • Molecular Weight: 207.32 g/mol

  • Carbon (C): (12 * 12.011) / 207.32 * 100% = 69.52%

  • Hydrogen (H): (21 * 1.008) / 207.32 * 100% = 10.21%

  • Nitrogen (N): (3 * 14.007) / 207.32 * 100% = 20.27%

These theoretical values serve as the benchmark against which experimental data from elemental analysis are compared.

I. Elemental Analysis (CHNS Combustion Analysis)

Elemental analysis is a cornerstone technique for the determination of the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. It provides the empirical formula of a compound, which can be compared against the theoretical values derived from the proposed structure.

Principle of Operation

The methodology is based on the complete combustion of the sample in a high-temperature furnace (typically >900 °C) in the presence of oxygen. The resultant combustion gases (CO₂, H₂O, N₂, and SO₂) are then passed through a series of specific detectors to determine the quantity of each element.

Experimental Protocol

A detailed, step-by-step methodology for CHNS analysis is as follows:

  • Instrument Calibration:

    • Calibrate the CHNS analyzer using certified reference materials (CRMs). Commonly used standards include acetanilide, sulfanilamide, or EDTA.[2] The choice of standard should ideally have a similar elemental composition to the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the this compound sample into a tin or silver capsule.

    • The sample must be homogeneous and dry to ensure accurate and reproducible results.

  • Combustion:

    • The encapsulated sample is introduced into the combustion furnace. The high temperature and oxygen-rich environment ensure complete conversion of the sample into its elemental gases.

  • Gas Separation and Detection:

    • The combustion gases are swept by a carrier gas (typically helium) through a column where they are separated.

    • The separated gases then pass through a thermal conductivity detector (TCD) or specific infrared and electrochemical detectors to quantify each component.

Data Interpretation

The instrument software calculates the weight percentage of each element in the sample. The experimental results should be within a narrow margin of the theoretical values (typically ±0.4%) to confirm the empirical formula.

Trustworthiness and Self-Validation

The protocol's trustworthiness is ensured by:

  • System Suitability Tests: Regular analysis of a known standard to verify instrument performance.

  • Use of Certified Reference Materials: Calibration with CRMs from accredited sources ensures traceability and accuracy.[2]

  • Replicate Analyses: Performing multiple analyses of the same sample to demonstrate precision.

II. Comparative Analytical Techniques

While elemental analysis is fundamental for empirical formula confirmation, it provides no information about the molecular structure or the presence of isomeric impurities. Therefore, a comprehensive characterization of this compound requires the application of complementary analytical techniques.

A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is the gold standard for purity assessment and impurity profiling of pharmaceutical compounds.[3]

Experimental Protocol (General Method for Pyrimidine Derivatives)
  • Chromatographic System:

    • An HPLC or UPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).[3]

  • Column:

    • A reversed-phase C18 or C8 column is typically suitable for the separation of pyrimidine derivatives.[3][4]

  • Mobile Phase:

    • A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.[2][5]

    • Detection: Full scan mode to identify all ions within a specified mass range, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.[3]

  • Sample Preparation:

    • Dissolve a known concentration of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between atoms.

  • Data Analysis:

    • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the proposed structure of this compound.[6][7]

C. Mass Spectrometry (MS)

Direct infusion mass spectrometry can be used to rapidly confirm the molecular weight of the synthesized compound.

Experimental Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent.

  • Infusion and Ionization:

    • Introduce the sample solution directly into the mass spectrometer's ion source (e.g., ESI).

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode.

  • Data Analysis:

    • The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 208.3, confirming the molecular weight of this compound. The fragmentation pattern can also provide structural information.[2][8]

III. Data Presentation and Comparison

Quantitative Data Summary
Parameter Elemental Analysis (CHNS) HPLC-MS NMR Spectroscopy Mass Spectrometry (Direct Infusion)
Primary Information Elemental Composition (C, H, N)Purity, Impurity Profile, Molecular WeightMolecular Structure, ConnectivityMolecular Weight, Fragmentation Pattern
Quantitative? YesYes (for purity and impurities)Yes (qNMR)No (typically qualitative)
Sample Amount 1-3 mgµg to ng5-10 mgµg to ng
Instrumentation CHNS AnalyzerHPLC/UPLC-MSNMR SpectrometerMass Spectrometer
Key Strengths Fundamental for empirical formula confirmationHigh sensitivity and specificity for purityUnambiguous structure elucidationRapid molecular weight confirmation
Limitations No structural informationRequires reference standards for impurity identificationLower sensitivity than MSNo separation of mixtures

IV. Visualizations

Experimental Workflow for Analytical Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results & Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification EA Elemental Analysis (CHNS) Purification->EA Empirical Formula HPLCMS HPLC-MS Purification->HPLCMS Purity & Impurities NMR NMR Spectroscopy Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Confirmed Identity & Purity EA->Confirmation HPLCMS->Confirmation NMR->Confirmation MS->Confirmation

Caption: Workflow for the comprehensive analytical characterization of this compound.

Logical Relationship of Analytical Techniques

cluster_elemental Elemental Composition cluster_structural Structural Information cluster_purity Purity Assessment Compound This compound EA Elemental Analysis Compound->EA NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS HPLCMS HPLC-MS Compound->HPLCMS EF Empirical Formula (C₁₂H₂₁N₃) EA->EF Final Complete Characterization EF->Final Structure Molecular Structure NMR->Structure MW Molecular Weight MS->MW Structure->MW Structure->Final MW->Final Purity Purity (%) & Impurity Profile HPLCMS->Purity Purity->Final

Caption: Interrelationship of analytical techniques for the complete characterization of the target compound.

V. Conclusion

The comprehensive characterization of this compound necessitates a multi-technique approach. Elemental analysis serves as the foundational method to confirm the empirical formula, providing a quantitative measure of the elemental composition. However, to ensure the structural integrity and purity of the compound, it is imperative to employ complementary techniques. HPLC-MS is indispensable for assessing purity and identifying potential impurities, while NMR spectroscopy provides unequivocal structural elucidation. Direct infusion mass spectrometry offers a rapid confirmation of the molecular weight. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and quality of this compound, ensuring the reliability and reproducibility of their scientific investigations.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of the Indian Chemical Society. [Link]

  • Kravchenko, I., & Kuntsevich, A. (2006). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 40(8), 464-474. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). Journal of Mass Spectrometry, 44(6), 931-940. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Jat, K. L., et al. (2020). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 13(8), 112-117. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

Sources

Safety Operating Guide

2,6-Di-tert-butylpyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Di-tert-butylpyrimidin-4-amine Proper Disposal Procedures

Executive Summary & Chemical Identification

Chemical Name: this compound CAS Number: 69050-90-4 Molecular Formula: C₁₂H₂₁N₃ Molecular Weight: 207.32 g/mol Physical State: Solid (typically off-white to pale yellow powder) Waste Classification: Hazardous Chemical Waste (Non-Halogenated Organic Base)

Operational Directive: this compound is a hindered aminopyrimidine intermediate. While not explicitly listed on the EPA "P-list" or "U-list" of acutely hazardous wastes, it must be managed as hazardous chemical waste due to its potential toxicity and irritant properties. It acts as a weak organic base. Do not dispose of down the drain or in regular trash.

Hazard Identification & Safety Prerequisites

Before handling waste, operators must acknowledge the specific hazards associated with hindered aminopyrimidines.

Hazard CategoryGHS Classification (Inferred*)Signal WordHazard Statements
Health Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3WARNING H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Acute Toxicity Acute Tox. 4 (Oral)WARNING H302 (Harmful if swallowed).
Environmental Aquatic Chronic 3 or 4- May cause long-lasting harmful effects to aquatic life (due to steric hindrance reducing biodegradability).

*Note: Specific GHS data may vary by vendor. Always consult the Safety Data Sheet (SDS) of your specific batch.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: NIOSH-approved N95 particulate respirator (for solids) or half-mask organic vapor respirator (if in solution).

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Body Protection: Lab coat required; chemical-resistant apron recommended for large quantities (>100g).

Waste Characterization & Segregation

Proper characterization prevents dangerous incompatibility reactions. This compound is an Organic Base .

  • Compatible Streams: Non-halogenated organic solvents (e.g., Acetone, Methanol, Ethyl Acetate), other organic amines.

  • Incompatible Streams: Strong Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric acid, Hydrochloric acid), Acid Chlorides.

  • Critical Segregation: Store away from acidic waste streams to prevent exothermic neutralization reactions and potential pressure buildup in waste containers.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.

  • Transfer: Transfer the solid waste into the container using a chemically inert scoop. Avoid generating dust.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[2][3][4][5]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into Halogenated Organic Waste .

    • If Non-Halogenated (Methanol, THF): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the solution was acidified during the process, ensure the pH is between 5 and 9 before adding to a general organic waste drum to prevent corrosion or reactivity, OR dispose of as a dedicated acidic organic stream.

  • Transfer: Pour into the appropriate carboy (HDPE or Steel, depending on solvent) using a funnel.

  • Log Entry: Record the volume and concentration of the amine in the waste log.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Scenario B (Liquid Waste).

  • Defacement: Cross out the original label or remove it entirely.

  • Final Disposal:

    • Glass:[6] Place in "Defaced/Clean Glass" recycling or sharps bin.

    • Plastic:[1] Place in regular trash or recycling (verify local institutional policy).

Visualized Workflows

Figure 1: Disposal Decision Matrix

This logic flow ensures the chemical ends up in the correct regulatory stream.

DisposalMatrix Start Waste: this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidAction Pack in Wide-Mouth HDPE/Glass Label: 'Toxic Organic Solid' Solid->SolidAction SolventCheck Primary Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalo HaloWaste Dispose in: Halogenated Waste Carboy Label: 'Toxic, Halogenated' Halo->HaloWaste NonHaloWaste Dispose in: Non-Halogenated Waste Carboy Label: 'Toxic, Flammable' NonHalo->NonHaloWaste

Caption: Decision tree for segregating this compound based on physical state and solvent vehicle.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of an accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or in high traffic?) Spill->Assess Minor Minor Spill (Manageable by Lab Personnel) Assess->Minor No Major Major Spill (Evacuate & Call EHS) Assess->Major Yes PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Minor->PPE SolidSpill Solid Spill: Cover with wet paper towel to prevent dust PPE->SolidSpill LiquidSpill Liquid Spill: Absorb with Vermiculite or Chem-Sorb pads PPE->LiquidSpill Clean Scoop into Waste Container Clean surface with soap/water SolidSpill->Clean LiquidSpill->Clean Report Label Waste & Report Incident Clean->Report

Caption: Operational workflow for containing and cleaning up minor spills of this compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68510 (Related Analog: 2,6-Di-tert-butylpyridine). PubChem.[5][7] [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 2,6-Di-tert-butylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system of physical chemistry and human factors. When handling sterically hindered building blocks like 2,6-Di-tert-butylpyrimidin-4-amine (CAS: 69050-90-4) , understanding the molecular causality behind the hazards is the first step in designing a fail-safe operational protocol.

This compound is a highly valuable, sterically hindered pyrimidine derivative used extensively in complex API synthesis and drug discovery. However, the very features that make it chemically useful—the two bulky tert-butyl groups—create a highly lipophilic shield around the pyrimidine core. While standard substituted pyrimidinamines pose acute risks such as ingestion harm (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) (1)[1], the extreme lipophilicity of this specific molecule drastically increases its ability to permeate the lipid-rich stratum corneum of human skin. This risk is exponentially magnified when the compound is dissolved in permeation-enhancing organic solvents like DMSO or DMF. Prolonged exposure to such aromatic amines can lead to systemic toxicity and severe organ damage (2)[2].

The following guide provides a self-validating, step-by-step methodology for the safe handling, operation, and disposal of this compound.

Quantitative Safety Parameters & Thresholds

To establish a baseline for safe handling, we must first define the quantitative thresholds of our protective systems.

ParameterTarget Value / ThresholdMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpm (0.4 - 0.6 m/s)Optimal capture velocity for fine powders. Velocities >120 fpm cause turbulent eddies that can blow toxic powder out of the hood and into the operator's breathing zone.
Glove Breakthrough Time (DMSO) Nitrile: < 5 mins Butyl: > 480 minsDMSO acts as a "Trojan horse," rapidly carrying lipophilic amines through standard nitrile. Butyl rubber provides a near-impermeable barrier against polar aprotic solvents.
Eye Wash Flushing Time > 15 minutesAmines rapidly saponify ocular lipids. Extended flushing is required to dilute the localized alkaline pH and prevent permanent corneal damage.
Storage Temperature 2°C – 8°C (Refrigerated)Minimizes thermal degradation, prevents oxidation of the amine group, and reduces the vapor pressure of any residual volatile impurities.
Causality-Driven PPE Selection

Safety equipment must be selected based on the specific solvent carrier and the physical state of the chemical. For proper hand protection against organic amines, chemical-resistant gloves must be selected based on the solvent carrier, with double-gloving highly recommended for extended procedures (3)[3].

PPE CategorySpecificationMechanistic JustificationSelf-Validation Step
Hand Protection Butyl rubber inner glove, Nitrile outer gloveNitrile resists physical abrasion and incidental snags; Butyl provides a broad chemical barrier against carrier solvents that transport lipophilic amines across the skin barrier.Perform an air-inflation test on both pairs prior to donning to check for micro-tears.
Eye Protection Indirect-vented chemical splash gogglesPrevents capillary wicking of amine-containing aerosols or liquid splashes into the ocular mucosa.Ensure a tight seal against the face; no gaps should be present around the nose bridge.
Respiratory NIOSH P100 particulate respirator (if outside hood)Captures fine crystalline dust generated during weighing, preventing deposition in the lower respiratory tract.Perform a positive/negative pressure seal check before entering the weighing area.
Body Protection Flame-resistant (FR) lab coat & Tyvek sleevesProtects against incidental contact and flash fires if the amine is handled alongside highly flammable reagents or catalysts.Verify cuffs are tucked under the inner glove to prevent exposed skin at the wrists.
Self-Validating Operational Protocol: Weighing & Dissolution

When handling structurally similar pyrimidine derivatives, standard operating protocols mandate the use of a certified chemical fume hood to prevent inhalation of dust or vapors (4)[4].

Step 1: Pre-Operational Environmental Validation

  • Action: Verify the chemical fume hood face velocity. Clear the hood of all unnecessary equipment.

  • Causality: Clutter creates turbulent airflow disruptions, compromising the hood's ability to contain aerosolized powders.

  • Validation: Visually confirm the digital monitor reads between 80–120 fpm. Tape a small piece of tissue to the bottom of the sash to confirm inward directional flow.

Step 2: Static Mitigation (Crucial for Powders)

  • Action: Discharge static from the analytical balance, weigh boat, and metal spatula using a zero-stat (anti-static) gun.

  • Causality: Dry pyrimidine powders are highly susceptible to triboelectric static charge buildup, which can cause sudden aerosolization or repulsion when approached with a metal instrument.

  • Validation: Hover the spatula 1 cm above the powder; if particles jump or repel, re-apply the anti-static gun.

Step 3: Transfer and Weighing

  • Action: Open the primary chemical container only deep within the fume hood (minimum 6 inches behind the sash).

  • Causality: The aerodynamic wake caused by the operator's body movements can pull airborne contaminants out of the hood if handled too close to the sash edge.

  • Validation: Ensure the sash is pulled down to the lowest ergonomically feasible level (typically 12-18 inches) before opening the container.

Step 4: Solvent Addition (Dissolution)

  • Action: Transfer the dry solid to the reaction flask first, then slowly add the solvent carrier down the side of the flask.

  • Causality: Adding powder to a pool of solvent risks micro-splashing and rapid, uncontrolled exothermic dissolution. Wetting the solid from the top down suppresses dust generation.

  • Validation: Observe the dissolution for excessive heat generation; if handling large scales (>10g), perform this step over a secondary containment tray or a cooling bath.

Emergency Response & Spill Management

In the event of eye contact, immediate and prolonged flushing with water is critical, as amine compounds can cause severe eye irritation and damage (5)[5]. For environmental spills, follow this protocol:

  • Evacuation & Assessment: If a powder spill occurs outside the hood, immediately evacuate the immediate 5-foot radius. Do not attempt to dry-sweep , as this will aerosolize the amine.

  • Containment: Don a P100 respirator and chemical-resistant boots. Cover the spill gently with damp absorbent pads (using water or a low-volatility non-reactive solvent) to suppress dust.

  • Neutralization & Removal: For liquid spills (compound dissolved in solvent), apply an inert absorbent like vermiculite. Do not use combustible absorbents like sawdust.

  • Decontamination: Wipe the area with a dilute 5% acetic acid solution to neutralize residual trace amines, followed by a thorough wash with soap and water.

Waste Segregation & Disposal Plan

Because aromatic amines can significantly contaminate aquatic life forms and groundwater (2)[2], zero-discharge disposal is mandatory.

  • Solid Waste: Contaminated gloves, weigh boats, and paper must be sealed in a hazardous waste bag specifically designated for "Toxic Organic Solids."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent used. Label explicitly with "Contains Pyrimidine Amines." Critical: Do not mix with acidic waste streams to prevent violent exothermic acid-base reactions in the waste carboy.

Visualizing the Safety Workflow

SafetyWorkflow A 1. Pre-Operation Verify Hood Flow (>100 fpm) B 2. Static Mitigation Ionize Spatula & Boat A->B C 3. Powder Weighing (Minimize Aerosolization) B->C D 4. Solvent Addition (Wet Solid First) C->D E Spill Detected? D->E F Emergency Protocol Contain & Neutralize E->F Yes G 5. Chemical Reaction (Closed System) E->G No H 6. Waste Disposal Segregate Streams F->H G->H

Figure 1: Self-validating operational workflow and emergency decision matrix for pyrimidine amines.

References
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine , BenchChem, 4

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines , ACS Publications, 2

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline , BenchChem, 3

  • SAFETY DATA SHEET: Pyrimidine-4-carboxylic acid , Fisher Scientific, 5

  • 6-Ethylpyrimidin-4-amine Hazard Data , BLD Pharm, 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Di-tert-butylpyrimidin-4-amine
Reactant of Route 2
2,6-Di-tert-butylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.